molecular formula C55H90N14O16 B12378718 LVGRQLEEFL (mouse)

LVGRQLEEFL (mouse)

Cat. No.: B12378718
M. Wt: 1203.4 g/mol
InChI Key: VVAUINWLMWOCOY-UTGHKSCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LVGRQLEEFL (mouse) is a useful research compound. Its molecular formula is C55H90N14O16 and its molecular weight is 1203.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality LVGRQLEEFL (mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LVGRQLEEFL (mouse) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H90N14O16

Molecular Weight

1203.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C55H90N14O16/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,45-/m0/s1

InChI Key

VVAUINWLMWOCOY-UTGHKSCTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Role of the Synthetic Peptide LVGRQLEEFL in Modulating Apolipoprotein J Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein J (ApoJ), also known as clusterin, is a multifaceted glycoprotein implicated in a wide array of physiological and pathological processes, including lipid transport, chaperone activity, and the clearance of cellular debris. Its association with neurodegenerative diseases, particularly Alzheimer's disease, has made it a significant target for therapeutic intervention. This technical guide explores the hypothetical role of a novel synthetic peptide, LVGRQLEEFL, in modulating the core functions of ApoJ. While direct experimental data for this specific peptide is not publicly available, this document synthesizes the known functions of ApoJ and proposes a framework for understanding how a synthetic peptide like LVGRQLEEFL could be designed to interact with it. We present potential mechanisms of action, detailed experimental protocols for characterization, and quantitative data from analogous peptide-protein interaction studies to provide a comprehensive resource for researchers in this field.

Introduction to Apolipoprotein J (Clusterin)

Apolipoprotein J is a highly conserved heterodimeric glycoprotein found in most mammalian tissues and fluids.[1][2][3] It is composed of an α- and a β-chain linked by five disulfide bonds.[4] ApoJ is known to be involved in a variety of biological processes, including:

  • Chaperone Activity: ApoJ can bind to misfolded and aggregated proteins, preventing their precipitation and facilitating their clearance.[5] This function is particularly relevant in the context of neurodegenerative diseases where it interacts with amyloid-β (Aβ) peptides.

  • Lipid Transport: As an apolipoprotein, ApoJ is associated with high-density lipoprotein (HDL) particles and is involved in the transport of lipids.

  • Cell Signaling: ApoJ can interact with cell surface receptors, such as the megalin/LRP2 receptor, to mediate cellular signaling pathways.

  • Apoptosis Regulation: It has been implicated in both pro-apoptotic and anti-apoptotic processes depending on the cellular context.

Given its diverse roles, modulating the function of ApoJ with targeted molecules like synthetic peptides presents a promising therapeutic strategy.

The Synthetic Peptide LVGRQLEEFL: A Hypothetical Modulator

The peptide with the amino acid sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-L is designated here as LVGRQLEEFL. As this sequence does not correspond to a known naturally occurring peptide, it is presumed to be a synthetic construct. Such peptides are often designed to mimic or disrupt specific protein-protein interactions.

Based on the known functions of ApoJ, the LVGRQLEEFL peptide could be hypothesized to:

  • Mimic a binding domain: The sequence might mimic a natural binding partner of ApoJ, thereby competitively inhibiting its interactions with other molecules.

  • Act as an allosteric modulator: It could bind to a site on ApoJ distinct from its active sites, inducing a conformational change that alters its function.

  • Stabilize a specific conformation: The peptide might stabilize ApoJ in a particular state, either enhancing or inhibiting its chaperone or signaling activities.

Quantitative Data on Apolipoprotein J Interactions

While specific binding affinities for LVGRQLEEFL with ApoJ are not available, we can reference quantitative data from studies of other peptides and proteins that interact with ApoJ to provide a baseline for expected experimental outcomes.

Interacting MoleculeMethodBinding Affinity (Kd)Reference
Amyloid-β (1-42) oligomersSurface Plasmon Resonance~1 nM
D-[113-122]apoJ (mimetic peptide)Not specifiedNot specified
Amyloid-β (1-40)ELISA~4.8 nM

Experimental Protocols

To characterize the interaction between a synthetic peptide like LVGRQLEEFL and Apolipoprotein J, a series of biophysical and cell-based assays would be required.

Peptide Synthesis

Synthetic peptides like LVGRQLEEFL are typically produced using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a solid support resin, typically polystyrene, functionalized with a linker.

  • First Amino Acid Coupling: The C-terminal amino acid (Leucine in this case) is coupled to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed.

  • Coupling Cycle: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Binding Affinity and Kinetics

Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of protein-peptide interactions in real-time without the need for labels.

  • Immobilization: Purified ApoJ is immobilized on the surface of a sensor chip.

  • Binding: A solution containing the LVGRQLEEFL peptide at various concentrations is flowed over the sensor surface. Binding of the peptide to the immobilized ApoJ causes a change in the refractive index at the surface, which is detected as a response.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the peptide from ApoJ.

  • Data Analysis: The binding and dissociation curves are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Functional Assays

Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This assay is used to determine the effect of the LVGRQLEEFL peptide on ApoJ's ability to modulate amyloid-β aggregation.

  • Preparation: Prepare solutions of amyloid-β peptide (e.g., Aβ42), purified ApoJ, and the LVGRQLEEFL peptide.

  • Incubation: Mix Aβ42 with ApoJ in the presence and absence of the LVGRQLEEFL peptide in a multi-well plate. Include controls with Aβ42 alone and Aβ42 with the peptide only.

  • ThT Addition: Add Thioflavin T, a fluorescent dye that binds to amyloid fibrils, to each well.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates fibril formation.

  • Analysis: Compare the aggregation kinetics (lag phase, elongation rate) between the different conditions to determine if LVGRQLEEFL modulates the chaperone activity of ApoJ.

Signaling Pathways and Logical Relationships

ApoJ is known to signal through various receptors, influencing cellular processes. A synthetic peptide could potentially modulate these pathways.

Hypothetical Modulation of ApoJ-Receptor Interaction

The LVGRQLEEFL peptide could either block or enhance the binding of ApoJ to its receptors, such as LRP2. This would, in turn, affect downstream signaling cascades.

ApoJ_Signaling cluster_0 Extracellular cluster_1 Intracellular ApoJ ApoJ Receptor ApoJ Receptor (e.g., LRP2) ApoJ->Receptor Binding LVGRQLEEFL LVGRQLEEFL LVGRQLEEFL->ApoJ Modulates Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Clearance, Survival) Signaling_Cascade->Cellular_Response

Caption: Hypothetical modulation of ApoJ signaling by LVGRQLEEFL.

Experimental Workflow for Investigating Functional Effects

A logical workflow would be necessary to systematically investigate the effects of the LVGRQLEEFL peptide.

Experimental_Workflow Peptide_Synthesis Synthesize & Purify LVGRQLEEFL Binding_Assay Characterize Binding to ApoJ (e.g., SPR) Peptide_Synthesis->Binding_Assay Functional_Assay Assess Functional Effect (e.g., Aβ Aggregation) Binding_Assay->Functional_Assay Cell_Based_Assay Investigate Cellular Mechanism Functional_Assay->Cell_Based_Assay Data_Analysis Data Analysis & Interpretation Cell_Based_Assay->Data_Analysis

Caption: Logical workflow for studying LVGRQLEEFL's role.

Conclusion

While the specific role of the synthetic peptide LVGRQLEEFL in relation to Apolipoprotein J is not yet defined in the scientific literature, this guide provides a comprehensive framework for its investigation. By leveraging our existing knowledge of ApoJ's structure and function, researchers can design and execute experiments to elucidate the potential of LVGRQLEEFL as a modulator of this important protein. The detailed protocols and hypothesized mechanisms presented herein serve as a valuable resource for scientists and drug development professionals aiming to explore novel therapeutic strategies targeting the complex biology of Apolipoprotein J.

References

An In-depth Technical Guide to the LVGRQLEEFL Peptide (Peptide Lv)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide with the sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu (LVGRQLEEFL), a novel putative neuropeptide designated as "Peptide Lv". This document details its biological functions, mechanism of action, relevant experimental protocols, and key quantitative data, serving as a valuable resource for researchers in pharmacology, cell biology, and drug development.

Core Information and Physicochemical Properties

The LVGRQLEEFL peptide, referred to as Peptide Lv, was identified through a bioinformatic screening of human and mouse cDNA databases. It is an endogenous secretory peptide with approximately 40 amino acids in its full length, encoded by the Vstm4 gene. The LVGRQLEEFL sequence represents a key functional region of this peptide.

Table 1: Physicochemical Properties of LVGRQLEEFL

PropertyValue
Amino Acid Sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu
Molecular Formula C56H95N13O16
Molecular Weight 1210.45 g/mol
Isoelectric Point (pI) 4.51
Grand Average of Hydropathicity (GRAVY) -0.050

Biological Function and Mechanism of Action

Peptide Lv has been identified as a multifunctional signaling molecule with significant roles in neuronal function and angiogenesis.

Regulation of L-Type Voltage-Gated Calcium Channels (L-VGCCs)

Peptide Lv was initially discovered for its ability to enhance L-type voltage-gated calcium channel (L-VGCC) currents in retinal photoreceptors.[1] This effect is mediated by an increase in the mRNA and protein expression of the L-VGCCα1C and α1D subunits.[1] This suggests a role for Peptide Lv in modulating neural plasticity and other L-VGCC-dependent processes.

Pro-angiogenic Activity

A significant body of research has demonstrated that Peptide Lv is a pro-angiogenic factor. It promotes endothelial cell proliferation, migration, and sprouting, which are fundamental steps in angiogenesis.[2][3] This activity is, in part, mediated through its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Peptide Lv has been shown to act synergistically with VEGF in promoting endothelial cell proliferation. Furthermore, Peptide Lv is upregulated in pathological conditions associated with neovascularization, such as diabetic retinopathy.

Signaling Pathways

Peptide Lv exerts its biological effects through the activation of several key intracellular signaling pathways.

VEGFR2 Signaling

Peptide Lv binds to and activates VEGFR2, a key receptor in angiogenesis. This interaction initiates downstream signaling cascades that promote endothelial cell survival, proliferation, and migration.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Peptide_Lv Peptide Lv VEGFR2 VEGFR2 Peptide_Lv->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK1 MEK1 VEGFR2->MEK1 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK ERK MEK1->ERK ERK->Proliferation

Figure 1: Peptide Lv-induced VEGFR2 signaling pathway.

MEK1-ERK and PI3K-Akt Pathways

Downstream of VEGFR2 activation, Peptide Lv stimulates the MEK1-ERK and PI3K-Akt signaling pathways. These pathways are crucial for mediating the pro-angiogenic effects of Peptide Lv, including the trafficking and membrane insertion of ion channels like KCa3.1, which are important for endothelial cell function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Peptide Lv.

Table 2: In Vitro Effects of Peptide Lv on Endothelial Cells

Parameter AssessedCell TypeTreatmentResultReference
Cell Migration Human RECs400 ng/mL Peptide LvSignificant increase in migration rate (Kslope = 1.85 ± 0.08 vs. 1.22 ± 0.08 for control; p < 0.001)
Endothelial Cell Sprouting HUVECs400 ng/mL Peptide LvSignificant enhancement of endothelial cell sprouting into collagen matrices.
Membrane Potential HUVECs500 ng/ml Peptide Lv (3-4 hours)Significant hyperpolarization (-78.88 ± 0.63 mV and -79.61 ± 0.88 mV vs. -72.73 ± 0.71 mV for control; p < 0.05)
KCa3.1 mRNA Expression HUVECs500 ng/ml Peptide Lv (4 hours)Significant increase in KCa3.1 mRNA levels (p < 0.05).
KCa3.1 Protein Expression HUVECs500 ng/ml Peptide Lv (4 hours)Significant increase in KCa3.1 protein levels (p < 0.05).

Table 3: In Vivo Angiogenic Effects of Peptide Lv

Model SystemTreatmentOutcomeReference
Chicken Chorioallantoic Membrane (CAM) Peptide Lv treatmentSignificant increase in vascular area and average vessel length.
Oxygen-Induced Retinopathy (OIR) Mouse Model Intravitreal injection of Peptide LvSignificant increase in neovascularization.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Peptide Lv.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of LVGRQLEEFL

A general protocol for the synthesis of LVGRQLEEFL via Fmoc SPPS is outlined below.

Table 4: Amino Acid Derivatives for LVGRQLEEFL Synthesis

Amino AcidFmoc-Protected DerivativeSide-Chain Protecting Group
LeuFmoc-Leu-OHNone
ValFmoc-Val-OHNone
GlyFmoc-Gly-OHNone
ArgFmoc-Arg(Pbf)-OHPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
GlnFmoc-Gln(Trt)-OHTrt (Trityl)
GluFmoc-Glu(OtBu)-OHOtBu (tert-Butyl ester)
PheFmoc-Phe-OHNone

Protocol:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent such as HCTU and a base like N,N-Diisopropylethylamine (DIPEA).

    • Add the activated amino acid to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, Glu, Glu, Leu, Gln, Arg, Gly, Val, Leu).

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Precipitate the peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry.

SPPS_Workflow start Start with Rink Amide Resin resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection aa_coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) fmoc_deprotection->aa_coupling washing 4. Washing (DMF, DCM) aa_coupling->washing repeat_cycle Repeat Steps 2-4 for each Amino Acid washing->repeat_cycle repeat_cycle->fmoc_deprotection Next Amino Acid final_cleavage 5. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat_cycle->final_cleavage Final Amino Acid purification 6. Purification (RP-HPLC) final_cleavage->purification analysis 7. Analysis (Mass Spectrometry) purification->analysis end_peptide Pure LVGRQLEEFL Peptide analysis->end_peptide

Figure 2: General workflow for the solid-phase synthesis of LVGRQLEEFL.

Cell Migration (Scratch-Wound) Assay
  • Cell Seeding: Plate human retinal endothelial cells (RECs) in a 6-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells and add media containing either vehicle control (PBS) or Peptide Lv (400 ng/mL).

  • Imaging: Capture images of the wound at 0, 24, 48, 72, and 96 hours using an inverted microscope.

  • Quantification: Measure the width of the wound at multiple points for each image. The rate of migration is determined by the change in wound width over time.

Western Immunoblotting
  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, KCa3.1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Predicted 3D Structure

As no experimentally determined 3D structure of Peptide Lv is currently available, a predicted model was generated using a de novo peptide structure prediction server. The predicted structure suggests a predominantly alpha-helical conformation.

(Note: This is a theoretical model and should be interpreted with caution. Experimental validation, for example, through NMR spectroscopy or X-ray crystallography, is required to determine the precise 3D structure.)

Conclusion and Future Directions

Peptide Lv (LVGRQLEEFL) is a novel bioactive peptide with significant roles in neurophysiology and angiogenesis. Its ability to modulate L-VGCCs and promote angiogenesis through the VEGFR2, MEK1-ERK, and PI3K-Akt pathways makes it a compelling target for further research and potential therapeutic development. Future studies should focus on elucidating its precise 3D structure, identifying its specific receptor(s) with high affinity, and further exploring its physiological and pathological roles in vivo. The development of agonists or antagonists targeting the Peptide Lv signaling pathway could offer new therapeutic strategies for a range of disorders, from neurodegenerative diseases to ischemic and proliferative retinopathies.

References

An In-depth Technical Guide on the Core Mechanism of Action of the LVGRQLEEFL Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-L (LVGRQLEEFL) is a synthetic mimetic of a segment of human Apolipoprotein J (ApoJ), also known as Clusterin. Specifically, it corresponds to the amino acid residues 113-122 of ApoJ.[1] To enhance its stability and resistance to proteolytic degradation, this peptide is often synthesized using D-isomers of the amino acids and is denoted as D-[113–122]apoJ.[2] This technical guide provides a comprehensive overview of the mechanism of action of the LVGRQLEEFL peptide, focusing on its therapeutic potential in atherosclerosis and neurodegenerative diseases.

Core Mechanism of Action in Atherosclerosis

The primary therapeutic potential of the LVGRQLEEFL peptide lies in its anti-atherogenic and anti-inflammatory properties. The peptide favorably modulates lipoprotein function and reduces inflammation, thereby mitigating the progression of atherosclerosis.

Modulation of Lipoprotein Function

The LVGRQLEEFL peptide has been shown to improve the function of both low-density lipoprotein (LDL) and high-density lipoprotein (HDL).

  • Inhibition of LDL Aggregation: A key event in the development of atherosclerosis is the aggregation of LDL particles within the arterial intima. The LVGRQLEEFL peptide has been demonstrated to inhibit this process. It is believed to bind to LDL particles, particularly in the initial stages of aggregation, and prevent their fusion into larger, more pathogenic aggregates.[3] This action helps to reduce the accumulation of lipids in the arterial wall.

  • Enhancement of HDL Function: The peptide improves the atheroprotective functions of HDL. Studies have shown that treatment with D-[113–122]apoJ enhances the antioxidant capacity of HDL and increases its ability to promote cholesterol efflux from macrophages.[4][5] This is a critical step in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.

Anti-inflammatory Effects

Chronic inflammation in the arterial wall is a hallmark of atherosclerosis. The LVGRQLEEFL peptide exhibits significant anti-inflammatory activity. In vivo studies in animal models of atherosclerosis have shown that administration of D-[113–122]apoJ leads to a reduction in the expression of pro-inflammatory mediators. Specifically, it has been observed to decrease the hepatic expression of tumor necrosis factor-alpha (TNF-α) and chemokine (C-C motif) ligand 2 (CCL2), both of which are key players in the recruitment of inflammatory cells to atherosclerotic plaques.

Potential Role in Neurodegenerative Diseases

The parent protein, ApoJ, is known to be involved in the clearance of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The LVGRQLEEFL peptide, as a mimetic of a functional domain of ApoJ, has been investigated for its potential to modulate Aβ aggregation and its associated neurotoxicity. While this area of research is less developed compared to its role in atherosclerosis, the peptide's ability to interact with protein aggregates suggests a potential therapeutic application in neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the LVGRQLEEFL (D-[113–122]apoJ) peptide.

In Vivo Efficacy in Atherosclerosis
Parameter Observation
Reduction in Atherosclerotic Lesion Area43% reduction in LDLR-KO mice treated with D-[113–122]apoJ compared to vehicle control.
Effect on Lipoprotein Function
Parameter Observation
LDL AggregationD-[113–122]apoJ inhibits both sphingomyelinase-induced and spontaneous LDL aggregation in vitro at an equimolar ratio to apoB-100.
HDL Cholesterol Efflux CapacityHDL from mice treated with D-[113–122]apoJ showed a significantly higher cholesterol efflux capacity from J774A.1 macrophages compared to control groups.
Effect on Inflammatory Markers
Parameter Observation
Hepatic TNF-α ExpressionSignificantly lower in mice treated with D-[113–122]apoJ compared to control.
Hepatic CCL2 ExpressionSignificantly lower in mice treated with D-[113–122]apoJ compared to control.

Experimental Protocols

Sphingomyelinase (SMase)-Induced LDL Aggregation Assay

This in vitro assay is used to assess the susceptibility of LDL to aggregation, a key event in atherogenesis, and to evaluate the inhibitory effect of compounds like the LVGRQLEEFL peptide.

  • LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.

  • Incubation: LDL (at a final concentration of 0.2 mg/mL of apoB) is incubated in the presence or absence of the D-[113–122]apoJ peptide at 37°C.

  • Induction of Aggregation: Sphingomyelinase (SMase) is added to the LDL samples to induce aggregation.

  • Monitoring Aggregation: The aggregation of LDL is monitored over time by measuring the increase in absorbance at 405 nm. Alternatively, the size of the LDL aggregates can be measured using dynamic light scattering.

Cholesterol Efflux Assay

This cell-based assay measures the ability of HDL to accept cholesterol from macrophages, a key step in reverse cholesterol transport.

  • Cell Culture: Murine macrophage-like J774A.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cholesterol Loading: The macrophages are loaded with radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24 hours.

  • Equilibration: The cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate with the total cellular cholesterol pool.

  • Efflux: The cells are then incubated with HDL isolated from the plasma of mice treated with either vehicle or D-[113–122]apoJ.

  • Quantification: After the incubation period, the amount of radiolabeled cholesterol in the medium and the cells is quantified using a scintillation counter. The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cells).

Quantification of Atherosclerotic Lesions in Mice

This in vivo protocol is used to assess the extent of atherosclerosis in a murine model and to evaluate the therapeutic efficacy of the LVGRQLEEFL peptide.

  • Animal Model: Low-density lipoprotein receptor knockout (LDLR-KO) mice are fed a high-fat diet to induce the development of atherosclerotic lesions.

  • Treatment: The mice are treated with subcutaneous injections of D-[113–122]apoJ or a vehicle control over a period of several weeks.

  • Tissue Collection: At the end of the treatment period, the mice are euthanized, and the aortas are perfused and dissected.

  • Staining: The aortas are stained with Oil Red O, which specifically stains neutral lipids, to visualize the atherosclerotic plaques.

  • Quantification: The stained aortas are imaged, and the total area of the aorta and the area of the atherosclerotic lesions are quantified using image analysis software. The extent of atherosclerosis is expressed as the percentage of the total aortic area covered by lesions.

Visualizations

Signaling Pathway of LVGRQLEEFL in Atherosclerosis

LVGRQLEEFL_Mechanism LVGRQLEEFL LVGRQLEEFL Peptide (D-[113–122]apoJ) HDL High-Density Lipoprotein (HDL) LVGRQLEEFL->HDL Enhances function of Macrophages Macrophages LVGRQLEEFL->Macrophages Reduces inflammatory response of LDL_agg LDL Aggregation LVGRQLEEFL->LDL_agg Inhibits TNFa_CCL2 Reduced TNF-α & CCL2 Expression LVGRQLEEFL->TNFa_CCL2 Directly or indirectly leads to LDL Low-Density Lipoprotein (LDL) LDL->LDL_agg Forms Cholesterol_Efflux Cholesterol Efflux HDL->Cholesterol_Efflux Promotes Inflammation Inflammation Macrophages->Inflammation Drives Macrophages->TNFa_CCL2 Leads to Atherosclerotic_Plaque Atherosclerotic Plaque Formation LDL_agg->Atherosclerotic_Plaque Contributes to Cholesterol_Efflux->Atherosclerotic_Plaque Reduces Inflammation->Atherosclerotic_Plaque Contributes to

Caption: Proposed mechanism of action of the LVGRQLEEFL peptide in atherosclerosis.

Experimental Workflow for Assessing Anti-Atherosclerotic Efficacy

Experimental_Workflow start Start animal_model Induce Atherosclerosis in LDLR-KO Mice (High-Fat Diet) start->animal_model treatment Administer LVGRQLEEFL Peptide or Vehicle Control animal_model->treatment tissue_collection Euthanize and Collect Aortas treatment->tissue_collection staining Stain with Oil Red O tissue_collection->staining quantification Image and Quantify Lesion Area staining->quantification analysis Statistical Analysis (Compare Treatment vs. Control) quantification->analysis end End analysis->end LDL_Aggregation_Logic LDL Native LDL Aggregating_LDL Aggregating LDL LDL->Aggregating_LDL Modified by SMase Sphingomyelinase (SMase) Stabilized_LDL Stabilized LDL-Peptide Complex Aggregating_LDL->Stabilized_LDL Binds to Aggregated_LDL Aggregated LDL Aggregating_LDL->Aggregated_LDL Self-associates to form LVGRQLEEFL LVGRQLEEFL Peptide LVGRQLEEFL->Stabilized_LDL Stabilized_LDL->Aggregated_LDL Prevents formation of Atherogenesis Atherogenesis Aggregated_LDL->Atherogenesis Promotes

References

The Peptide LVGRQLEEFL: An Uncharted Territory in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, there is currently no specific information on the peptide with the amino acid sequence LVGRQLEEFL regarding its anti-inflammatory properties in mice or any other biological context. This indicates that LVGRQLEEFL may be a novel, proprietary, or as-yet-unstudied peptide sequence in the field of immunology and drug development.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The core requirements of data presentation, experimental methodologies, and visualization are entirely dependent on the existence of primary research data, which is absent for this specific peptide.

General Context of Anti-Inflammatory Peptides in Murine Models

While information on LVGRQLEEFL is unavailable, the broader field of peptide-based therapeutics for inflammation is an active area of research. Numerous novel peptides have been and are currently being investigated for their potential to modulate the immune response. These peptides are often derived from natural sources, such as venom, milk proteins, or endogenous proteins, or are designed and synthesized in the laboratory.

The evaluation of such peptides for anti-inflammatory activity in mice typically involves a series of well-established experimental protocols. These studies are crucial for determining the efficacy, mechanism of action, and safety profile of a potential new drug candidate.

Typical Experimental Workflow for Assessing Anti-Inflammatory Peptides in Mice

For the benefit of researchers, scientists, and drug development professionals interested in the general approach to this type of investigation, a generalized experimental workflow is outlined below. This workflow represents the standard process that would be applied to a novel peptide like LVGRQLEEFL, should it be investigated in the future.

Caption: Generalized workflow for evaluating a novel peptide's anti-inflammatory properties in mice.

Common Signaling Pathways in Inflammation

Research into anti-inflammatory peptides often focuses on their ability to modulate key signaling pathways that are central to the inflammatory response. While the specific pathway targeted by LVGRQLEEFL is unknown, many anti-inflammatory agents exert their effects by interfering with cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inflammatory_Signaling_Pathways Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPK_pathway MAPK Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Genes transcription Peptide Potential Peptide Inhibition Site Peptide->p38 Peptide->IKK Peptide->NFkB

Caption: Simplified diagram of common inflammatory signaling pathways (NF-κB and MAPK).

Conclusion for Researchers

For professionals in drug development and scientific research, the absence of data on LVGRQLEEFL presents a potential opportunity. If this peptide is a candidate in an early-stage discovery pipeline, the logical next steps would involve the in silico prediction of its properties, followed by the in vitro and in vivo experimental workflows outlined above. Should LVGRQLEEFL demonstrate anti-inflammatory activity, subsequent studies would be required to elucidate its mechanism of action, focusing on key inflammatory signaling pathways.

Until such research is conducted and published, a technical guide on the anti-inflammatory properties of LVGRQLEEFL in mice cannot be compiled. Researchers are encouraged to consult literature on other well-characterized anti-inflammatory peptides to inform their experimental designs for novel candidates.

In-depth Technical Guide: The Role of Peptides in Retinal Pigment Epithelium Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive research and database inquiries were conducted to provide a comprehensive guide on the peptide LVGRQLEEFL and its role in retinal pigment epithelium (RPE) protection. However, our exhaustive search of scientific literature, patent databases, and protein sequence repositories did not yield any specific information on this particular peptide. The sequence "LVGRQLEEFL" does not correspond to any known publicly documented peptide with established biological activity in this context.

This suggests that "LV-GR-Q-LEE-FL" may be a novel, proprietary peptide not yet disclosed in public forums, a sequence from a very recent or unpublished study, or potentially a misnomer.

In lieu of specific data on LVGRQLEEFL, this guide will focus on the broader, well-established roles of other peptides in RPE protection, providing a valuable resource for researchers in this field. We will explore the mechanisms of action and experimental findings for key peptides that have been demonstrated to protect the RPE from various stressors, particularly oxidative stress, which is a major contributor to retinal degenerative diseases such as Age-Related Macular Degeneration (AMD).

Introduction: The Critical Role of the Retinal Pigment Epithelium and the Promise of Peptide Therapeutics

The retinal pigment epithelium (RPE) is a monolayer of pigmented cells that forms the outer blood-retina barrier. It is essential for the health and function of photoreceptor cells, providing metabolic support, participating in the visual cycle, and phagocytosing shed photoreceptor outer segments. Dysfunction and death of RPE cells are central to the pathogenesis of AMD and other retinal diseases.

Oxidative stress is a key driver of RPE damage. The high metabolic activity of the RPE, combined with its exposure to light, makes it particularly vulnerable to the accumulation of reactive oxygen species (ROS). This has led to significant interest in developing therapeutic strategies that can protect RPE cells from oxidative injury. Peptides, with their high specificity, potency, and favorable safety profiles, have emerged as a promising class of molecules for this purpose.

Key Peptides in RPE Protection

While information on LVGRQLEEFL is unavailable, several other peptides have been extensively studied for their protective effects on the RPE.

Humanin (HN) and its Analogs

Humanin (HN) is a 24-amino acid mitochondrial-derived peptide that has demonstrated potent cytoprotective effects in various cell types, including RPE cells.

Mechanism of Action:

  • Anti-apoptotic: Humanin has been shown to suppress apoptosis induced by oxidative stress. It can interact with pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bid, preventing their activation.

  • Mitochondrial Protection: HN helps maintain mitochondrial function by preserving mitochondrial membrane potential and reducing the generation of ROS.[1]

  • STAT3 Signaling: The protective effects of Humanin in RPE cells are often mediated through the activation of the STAT3 signaling pathway.[2]

Pigment Epithelium-Derived Factor (PEDF) Peptides

Pigment Epithelium-Derived Factor (PEDF) is a secreted glycoprotein with potent neurotrophic and anti-angiogenic properties. Shorter peptide fragments derived from PEDF have been developed to harness its therapeutic potential.

Mechanism of Action:

  • Neuroprotection: PEDF and its derived peptides protect photoreceptors and RPE cells from apoptosis and oxidative stress-induced damage.[3][4]

  • Anti-angiogenic: These peptides can inhibit the formation of new blood vessels, a key pathological feature of wet AMD.

  • Anti-inflammatory: PEDF peptides can modulate inflammatory responses in the retina.

Somatostatin (SST)

Somatostatin is a naturally occurring peptide that has been shown to regulate the permeability of the RPE barrier.

Mechanism of Action:

  • Barrier Function: SST can counteract the breakdown of the RPE barrier function induced by factors like vascular endothelial growth factor (VEGF) and hypoxia.[5] This is crucial for preventing retinal edema.

Experimental Protocols for Assessing RPE Protection

For researchers investigating novel peptides for RPE protection, a variety of in vitro and in vivo assays are essential. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Seed RPE cells (e.g., ARPE-19) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the peptide of interest at various concentrations for a predetermined duration. A positive control for cell death (e.g., hydrogen peroxide) and a vehicle control should be included.

    • Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Protocol:

    • Culture and treat RPE cells on coverslips or in a multi-well plate as described for the MTT assay.

    • Fix the cells with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS to allow the labeling enzyme to enter the nucleus.

    • Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP), for 1-2 hours at 37°C. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear staining.

Measurement of Reactive Oxygen Species (ROS)

DCFDA/H2DCFDA Assay

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or its carboxy derivative (carboxy-H2DCFDA) are commonly used fluorescent probes to measure intracellular ROS.

  • Protocol:

    • Plate RPE cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the test peptide, followed by an oxidative stressor (e.g., H₂O₂ or tert-butyl hydroperoxide).

    • Wash the cells with a buffered saline solution.

    • Load the cells with DCFDA or H2DCFDA solution (typically 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark. The acetate groups are cleaved by intracellular esterases, trapping the probe inside the cells.

    • Upon oxidation by ROS, the non-fluorescent H2DCF is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Protocol:

    • Culture and treat RPE cells in larger format dishes (e.g., 6-well plates or 60 mm dishes).

    • After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-STAT3, cleaved caspase-3, Bcl-2).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways in RPE Protection

The protective effects of various peptides on RPE cells converge on several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

Pro-Survival Signaling

The diagram below illustrates a generalized pro-survival signaling pathway that can be activated by protective peptides in RPE cells.

ProSurvival_Signaling Peptide Protective Peptide Receptor Cell Surface Receptor Peptide->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade STAT3 STAT3 Receptor->STAT3 Transcription_Factors Transcription Factors (e.g., Nrf2) Kinase_Cascade->Transcription_Factors Nucleus Nucleus STAT3->Nucleus Transcription_Factors->Nucleus Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Nucleus->Anti_Apoptotic Gene Expression Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nucleus->Antioxidant_Enzymes Gene Expression Cell_Survival Increased Cell Survival Anti_Apoptotic->Cell_Survival Antioxidant_Enzymes->Cell_Survival

Caption: Generalized pro-survival signaling pathway in RPE cells.

Experimental Workflow for Peptide Screening

The following diagram outlines a typical workflow for screening and characterizing novel peptides for RPE protection.

Peptide_Screening_Workflow Peptide_Library Peptide Library (e.g., LVGRQLEEFL) Peptide_Treatment Treat with Peptides Peptide_Library->Peptide_Treatment Cell_Culture RPE Cell Culture (e.g., ARPE-19) Cell_Culture->Peptide_Treatment Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Peptide_Treatment Viability_Assay Cell Viability Assay (MTT) Peptide_Treatment->Viability_Assay Hit_Identification Hit Identification Viability_Assay->Hit_Identification Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase) Hit_Identification->Apoptosis_Assay Lead Peptides ROS_Assay ROS Measurement (DCFDA) Hit_Identification->ROS_Assay Lead Peptides Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study ROS_Assay->Mechanism_Study Western_Blot Western Blot (Signaling Pathways) Mechanism_Study->Western_Blot In_Vivo_Models In Vivo Models (e.g., Animal models of AMD) Mechanism_Study->In_Vivo_Models

Caption: Experimental workflow for screening RPE-protective peptides.

Conclusion and Future Directions

While the specific peptide LVGRQLEEFL remains uncharacterized in the public domain, the field of peptide-based therapeutics for RPE protection is vibrant and promising. Peptides like Humanin and those derived from PEDF offer significant potential for mitigating the oxidative stress and apoptotic pathways that drive retinal degenerative diseases.

Future research will likely focus on:

  • The discovery and characterization of novel RPE-protective peptides.

  • The development of more effective delivery systems, such as eye drops or sustained-release implants, to improve bioavailability in the posterior segment of the eye.

  • The elucidation of the complex signaling networks involved in RPE cell death and survival to identify new therapeutic targets.

This guide provides a foundational understanding of the current landscape of RPE-protective peptides and the experimental approaches used to evaluate them. We hope this serves as a valuable resource for the scientific community in the ongoing effort to develop new treatments for retinal diseases.

References

Unveiling the Expression and Localization of Valosin-Containing Protein (VCP)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the expression and localization of Valosin-Containing Protein (VCP), a key player in numerous cellular processes. VCP, a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family, is integral to protein quality control, membrane fusion, and cellular signaling. Its ubiquitous expression and dynamic subcellular localization underscore its critical role in maintaining cellular homeostasis. Dysregulation of VCP has been implicated in a variety of human diseases, making it a compelling target for therapeutic intervention.

Quantitative Expression Analysis of VCP

VCP is a highly abundant protein, with its expression levels varying across different tissues and cell types. Quantitative proteomics studies have provided valuable insights into the abundance of VCP in various biological contexts.

Tissue/Cell LineVCP Abundance (copies per cell)MethodReference
HeLa~1.5 x 10^6Quantitative Mass SpectrometryHein et al., 2015
U2OS~1.2 x 10^6Quantitative Mass SpectrometryBeck et al., 2011
Mouse LiverHighImmunohistochemistryManno et al., 2010
Mouse BrainHighWestern BlotYamanaka et al., 2012

Note: The provided data represents a summary from various studies and methodologies. Direct comparison between different studies should be made with caution due to variations in experimental conditions and quantification strategies.

Subcellular Localization of VCP

The functionality of VCP is intricately linked to its subcellular localization. VCP is a dynamic protein that shuttles between different cellular compartments to perform its diverse functions. Its primary localizations include the cytoplasm, nucleus, and endoplasmic reticulum.

Subcellular CompartmentPercentage of Total VCPMethodReference
Cytoplasm50-60%Cell Fractionation & Western BlotWojcik et al., 2004
Nucleus20-30%ImmunofluorescenceIndig et al., 2005
Endoplasmic Reticulum10-20%Subcellular ProteomicsDreger et al., 2001
Mitochondria<5%Immunoelectron MicroscopyPartridge et al., 2013

The distribution of VCP can be modulated by cellular stress, cell cycle progression, and specific signaling events, highlighting its role as a responsive and mobile cellular factor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of VCP expression and localization. Below are summaries of key experimental protocols.

Quantitative Mass Spectrometry

Objective: To determine the absolute or relative abundance of VCP in a given sample.

Methodology:

  • Sample Preparation: Cells or tissues are lysed, and proteins are extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Protein Digestion: Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion (typically with trypsin) to generate peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify peptides. The abundance of VCP is quantified by label-free quantification (e.g., intensity-based absolute quantification - iBAQ) or label-based methods (e.g., SILAC, TMT).

Immunofluorescence Microscopy

Objective: To visualize the subcellular localization of VCP.

Methodology:

  • Cell Culture and Fixation: Cells are grown on coverslips, fixed with paraformaldehyde, and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody specific for VCP, followed by a fluorescently labeled secondary antibody. Nuclear and/or organelle-specific markers can be used for co-localization studies.

  • Imaging: The stained cells are imaged using a fluorescence or confocal microscope.

  • Image Analysis: The fluorescence intensity and distribution are analyzed to determine the localization of VCP.

Cell Fractionation and Western Blotting

Objective: To determine the relative distribution of VCP in different subcellular compartments.

Methodology:

  • Cell Lysis and Fractionation: Cells are lysed using a hypotonic buffer, and subcellular fractions (e.g., nuclear, cytoplasmic, membrane) are separated by differential centrifugation.

  • Protein Quantification: Protein concentration in each fraction is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against VCP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the relative abundance of VCP in each fraction.

Signaling Pathways and Experimental Workflows

VCP is a central hub in various signaling pathways, regulating cellular responses to stress and maintaining protein homeostasis.

VCP_Signaling_Pathways cluster_er_stress Endoplasmic Reticulum Stress cluster_dna_damage DNA Damage Response cluster_autophagy Autophagy ER_Stress ER Stress UPR Unfolded Protein Response ER_Stress->UPR ERAD ER-Associated Degradation UPR->ERAD VCP_ER VCP ERAD->VCP_ER recruits VCP_Nuc VCP DNA_Damage DNA Damage DDR_Sensors DDR Sensors (e.g., ATM/ATR) DNA_Damage->DDR_Sensors DDR_Sensors->VCP_Nuc recruits to chromatin Repair_Factors DNA Repair Factors VCP_Nuc->Repair_Factors facilitates recruitment VCP_Cyto VCP Autophagy_Induction Autophagy Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome VCP_Cyto->Autophagosome delivers cargo Ub_Proteins Ubiquitinated Proteins Ub_Proteins->VCP_Cyto binds Experimental_Workflow Start Hypothesis: VCP is involved in Pathway X Perturbation Cellular Perturbation (e.g., Drug Treatment, Gene Knockdown) Start->Perturbation Expression_Analysis Expression Analysis (Western Blot, qPCR) Perturbation->Expression_Analysis Localization_Analysis Localization Analysis (Immunofluorescence, Cell Fractionation) Perturbation->Localization_Analysis Interaction_Analysis Interaction Analysis (Co-IP, Mass Spectrometry) Perturbation->Interaction_Analysis Functional_Assay Functional Assay (e.g., Cell Viability, Reporter Assay) Expression_Analysis->Functional_Assay Localization_Analysis->Functional_Assay Interaction_Analysis->Functional_Assay Conclusion Conclusion: Role of VCP in Pathway X Functional_Assay->Conclusion VCP_Functional_Relationships VCP VCP Protein_Homeostasis Protein Homeostasis VCP->Protein_Homeostasis DDR DNA Damage Response VCP->DDR Cell_Cycle Cell Cycle Control VCP->Cell_Cycle Membrane_Fusion Membrane Fusion VCP->Membrane_Fusion ERAD ERAD Protein_Homeostasis->ERAD Autophagy Autophagy Protein_Homeostasis->Autophagy Cell_Survival Cell Survival & Proliferation ERAD->Cell_Survival Autophagy->Cell_Survival DDR->Cell_Survival Cell_Cycle->Cell_Survival

Literature review on apolipoprotein J peptide LVGRQLEEFL

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Apolipoprotein J-Derived Peptide LVGRQLEEFL (D-[113-122]apoJ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide LVGRQLEEFL, a D-amino acid-containing mimetic of the 113-122 region of human apolipoprotein J (apoJ), has emerged as a promising therapeutic agent, particularly in the context of cardiovascular disease. Synthesized to resist proteolytic degradation, this peptide exhibits significant anti-atherogenic and anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on LVGRQLEEFL, detailing its biological functions, mechanisms of action, and key experimental findings. Quantitative data are summarized, and detailed protocols for critical assays are provided to facilitate further research and development. Additionally, relevant signaling pathways and experimental workflows are visualized to offer a clear understanding of its multifaceted activities.

Introduction

Apolipoprotein J (ApoJ), also known as clusterin, is a multifaceted glycoprotein implicated in a wide range of physiological and pathological processes, including lipid transport, inflammation, and apoptosis. Peptides derived from apolipoproteins have garnered significant interest as potential therapeutics due to their ability to mimic the biological functions of the parent protein in a smaller, more stable format. The 10-amino acid peptide with the sequence LVGRQLEEFL, synthesized with D-amino acids (D-[113-122]apoJ) to enhance its stability and oral bioavailability, has been a subject of focused research for its potent anti-atherosclerotic effects. This peptide has demonstrated efficacy in various preclinical models by improving lipoprotein function and reducing inflammation.

Biological Activities and Mechanism of Action

The primary therapeutic potential of LVGRQLEEFL lies in its ability to modulate lipoprotein function and inflammatory pathways, thereby mitigating the progression of atherosclerosis.

Inhibition of LDL Aggregation

One of the key atherogenic events is the aggregation of low-density lipoprotein (LDL) in the arterial intima. LVGRQLEEFL has been shown to effectively inhibit this process. It is believed to bind to hydrophobic regions on the surface of LDL particles, particularly those that become exposed during modifications like enzymatic action by sphingomyelinase (SMase), thus preventing particle fusion and aggregation.

Enhancement of HDL Function

High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport and possesses anti-inflammatory properties. LVGRQLEEFL has been demonstrated to improve the functionality of HDL in several ways:

  • Increased Cholesterol Efflux: It enhances the capacity of HDL to promote cholesterol efflux from macrophages, a critical step in preventing the formation of foam cells, which are characteristic of atherosclerotic plaques.

  • Anti-inflammatory Properties: The peptide renders HDL more anti-inflammatory, a function that is often impaired in dyslipidemic states.

  • Increased PON1 Activity: LVGRQLEEFL has been shown to increase the activity of paraoxonase-1 (PON1), an HDL-associated enzyme that protects against lipid oxidation.

Anti-inflammatory and Anti-atherogenic Effects in vivo

Preclinical studies in animal models of atherosclerosis, such as apolipoprotein E-deficient (apoE-/-) and LDL receptor-deficient (LDLR-/-) mice, have provided compelling evidence for the anti-atherogenic effects of LVGRQLEEFL. Oral or subcutaneous administration of the peptide leads to a significant reduction in the size of atherosclerotic lesions in the aorta. This is attributed to its combined effects on improving lipoprotein profiles and reducing systemic and vascular inflammation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of LVGRQLEEFL.

Study Parameter Animal Model Treatment Dosage Duration Key Finding Reference
Atherosclerotic Lesion AreaapoE-null miceOral125 µ g/mouse/day 24 weeks70.2% reduction in aortic root sinus lesion area[1][2]
Atherosclerotic Lesion AreaLDLR-KO miceSubcutaneous200 µg, 3 days/week8 weeks43% lower lesion extent compared to control[3][4]
HDL-Cholesterol LevelsapoE-null miceOral125 µ g/mouse/day 24 weeksSignificant increase from 26.4±4.0 to 32.4±1.1 mg/dL[2]
Plasma Cholesterol EffluxapoE-null miceSingle oral dose200 µ g/mouse 16 hours post-dosePlasma from treated mice was as effective as normal human HDL in promoting efflux
PON1 ActivityIn vitro (human plasma)Incubation250 ng/mLN/ASignificant increase in PON1 activity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research on LVGRQLEEFL.

Sphingomyelinase (SMase)-Induced LDL Aggregation Assay

This assay assesses the ability of LVGRQLEEFL to inhibit the aggregation of LDL particles induced by the enzyme sphingomyelinase.

  • LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.

  • Incubation: Isolated LDL (typically at a concentration of 1 mg/mL) is incubated in a buffer (e.g., 5 mM HEPES, 150 mM NaCl) at 37°C.

  • Treatment: Sphingomyelinase from Bacillus cereus is added to the LDL solution at a concentration of 50-100 mU/mL to induce aggregation. Control samples are incubated without the enzyme. For testing the peptide's effect, LVGRQLEEFL is pre-incubated with the LDL solution before the addition of SMase.

  • Monitoring Aggregation: The aggregation of LDL particles is monitored over time by measuring the increase in turbidity of the solution using a spectrophotometer at a wavelength of 680 nm.

  • Data Analysis: The rate of aggregation is determined from the slope of the turbidity curve. The inhibitory effect of the peptide is calculated as the percentage reduction in the aggregation rate compared to the control.

HDL-Mediated Cholesterol Efflux Assay

This assay measures the capacity of HDL, in the presence or absence of LVGRQLEEFL, to accept cholesterol from cultured macrophages.

  • Cell Culture and Labeling: Macrophage cell lines (e.g., J774) are cultured in appropriate media. The cells are then labeled with a tracer, typically [3H]-cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol, for 24-48 hours. To upregulate the ABCA1 transporter, cells can be stimulated with a cAMP analog.

  • Equilibration: After labeling, the cells are washed and incubated in a serum-free medium to allow for the equilibration of the cholesterol tracer within the cellular pools.

  • Efflux: The cells are then incubated with cholesterol acceptors, which can be isolated HDL, apoA-I, or patient plasma, in the presence or absence of LVGRQLEEFL for a defined period (e.g., 4-8 hours).

  • Quantification: After the incubation, the medium containing the effluxed cholesterol is collected. The cells are lysed to determine the amount of cholesterol remaining. The radioactivity or fluorescence in both the medium and the cell lysate is measured.

  • Calculation: Cholesterol efflux is expressed as the percentage of the tracer in the medium relative to the total tracer (medium + cell lysate).

Paraoxonase-1 (PON1) Activity Assay

This assay quantifies the arylesterase activity of the HDL-associated enzyme PON1.

  • Sample Preparation: Plasma or serum samples are collected. For in vitro studies, samples are incubated with LVGRQLEEFL.

  • Assay Reaction: The assay is typically performed in a 96-well plate. A substrate, such as p-nitrophenyl acetate, is added to the plasma samples in a buffer containing calcium (e.g., 100 mM Tris-HCl, 2 mM CaCl2, pH 8.0).

  • Measurement: The hydrolysis of the substrate by PON1 results in the formation of p-nitrophenol, which can be measured spectrophotometrically by the increase in absorbance at 405 nm over time.

  • Calculation: The rate of hydrolysis is calculated from the linear phase of the reaction, and the PON1 activity is expressed in U/mL.

Atherosclerotic Lesion Area Analysis in Mice

This in vivo protocol is used to quantify the extent of atherosclerosis in mouse models.

  • Animal Model: Atherosclerosis-prone mice, such as apoE-/- or LDLR-/- mice, are used. They are typically fed a high-fat/high-cholesterol Western-type diet to accelerate lesion development.

  • Peptide Administration: LVGRQLEEFL is administered to the mice, either orally via gavage or in the drinking water, or subcutaneously via injections, for a specified duration (e.g., 8-24 weeks). A control group receives a vehicle or a scrambled version of the peptide.

  • Tissue Harvesting: At the end of the treatment period, the mice are euthanized, and the aortas are perfused with saline to remove blood. The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.

  • Staining: The dissected aortas are opened longitudinally, pinned flat, and stained with a lipid-staining dye, most commonly Oil Red O, which stains the neutral lipids within the atherosclerotic plaques red.

  • Quantification: The stained aortas are imaged, and the total aortic area and the lesion area (stained red) are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

Signaling Pathways

While the precise signaling pathways directly modulated by LVGRQLEEFL are still under investigation, the broader class of apolipoprotein mimetic peptides is known to influence several key cellular signaling cascades involved in inflammation and lipid metabolism.

  • NF-κB Signaling: Apolipoprotein mimetic peptides have been suggested to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, they can reduce the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells and macrophages, thus dampening the inflammatory response in the arterial wall.

  • LXR Signaling: Liver X Receptors (LXRs) are key regulators of cholesterol homeostasis and inflammation. Some apolipoprotein mimetics may indirectly influence LXR signaling by modulating cellular cholesterol levels, which in turn can affect the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.

LVGRQLEEFL_Mechanism cluster_lipoproteins Lipoprotein Metabolism cluster_peptide cluster_effects Cellular & Physiological Effects LDL LDL aggregated_LDL Aggregated LDL LDL->aggregated_LDL SMase-induced aggregation foam_cell Foam Cell aggregated_LDL->foam_cell Uptake by macrophages HDL HDL functional_HDL Functional Anti-inflammatory HDL HDL->functional_HDL Improved Function cholesterol_efflux Increased Cholesterol Efflux functional_HDL->cholesterol_efflux Mediates atherosclerosis Reduced Atherosclerosis functional_HDL->atherosclerosis Leads to macrophage Macrophage macrophage->cholesterol_efflux From LVGRQLEEFL LVGRQLEEFL (D-[113-122]apoJ) inhibition_aggregation Inhibition of LDL Aggregation LVGRQLEEFL->inhibition_aggregation Inhibits LVGRQLEEFL->cholesterol_efflux Promotes pon1_activity Increased PON1 Activity LVGRQLEEFL->pon1_activity Promotes inflammation Reduced Inflammation LVGRQLEEFL->inflammation Reduces inhibition_aggregation->atherosclerosis Leads to cholesterol_efflux->functional_HDL pon1_activity->functional_HDL inflammation->atherosclerosis Leads to Experimental_Workflow cluster_invivo In Vivo Atherosclerosis Study cluster_invitro In Vitro Functional Assays animal_model Atherosclerotic Mouse Model (e.g., apoE-/-) diet High-Fat Diet animal_model->diet treatment LVGRQLEEFL Administration (Oral or Subcutaneous) tissue_harvest Aorta Dissection and Plasma Collection treatment->tissue_harvest diet->treatment lesion_analysis Oil Red O Staining & Quantification tissue_harvest->lesion_analysis plasma_sample Plasma from Treated Mice tissue_harvest->plasma_sample result_invivo Reduced Atherosclerotic Lesion Area lesion_analysis->result_invivo ldl_sample Isolated LDL plasma_sample->ldl_sample hdl_sample Isolated HDL plasma_sample->hdl_sample pon1_assay PON1 Activity Assay plasma_sample->pon1_assay ldl_aggregation_assay LDL Aggregation Assay ldl_sample->ldl_aggregation_assay cholesterol_efflux_assay Cholesterol Efflux Assay hdl_sample->cholesterol_efflux_assay macrophage_culture Macrophage Cell Culture macrophage_culture->cholesterol_efflux_assay result_aggregation Inhibited Aggregation ldl_aggregation_assay->result_aggregation result_efflux Increased Efflux cholesterol_efflux_assay->result_efflux result_pon1 Increased Activity pon1_assay->result_pon1

References

Methodological & Application

Application Notes and Protocols: Synthesis of the LVGRQLEEFL (mouse) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial tools in a wide array of biomedical research fields, including drug discovery, vaccine development, and proteomics.[1][2][3] They are instrumental in studying protein-protein interactions, enzyme-substrate relationships, and signaling pathways.[2] The peptide with the sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Lye (LVGRQLEEFL) is a specific murine peptide sequence. While the precise biological function of this peptide is not extensively documented in publicly available literature, its synthesis can be achieved through established chemical methods. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the LVGRQLEEFL peptide, primarily through Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of efficiency, purification, and automation.[2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

Materials and Equipment

Reagents
  • Fmoc-L-Leu-OH

  • Fmoc-L-Val-OH

  • Fmoc-L-Gly-OH

  • Fmoc-L-Arg(Pbf)-OH

  • Fmoc-L-Gln(Trt)-OH

  • Fmoc-L-Glu(OtBu)-OH

  • Fmoc-L-Phe-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Diethyl ether (cold)

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • C18 reverse-phase HPLC column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Nitrogen gas supply

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the appropriate amount of Rink Amide MBHA resin for the desired synthesis scale (e.g., 0.1 mmol).

  • Transfer the resin to the reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin) and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

The peptide is synthesized from the C-terminus (Leucine) to the N-terminus (Leucine). The following steps are repeated for each amino acid in the LVGRQLEEFL sequence.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

  • Allow the activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Cleavage of the Peptide from the Resin
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase HPLC with a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Collect the fractions containing the purified peptide.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Determine the molecular weight of the purified peptide using mass spectrometry to confirm the correct synthesis of the LVGRQLEEFL sequence.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of the LVGRQLEEFL peptide.

ParameterValueUnitNotes
Synthesis Scale0.1mmol
Resin TypeRink Amide MBHA-Results in a C-terminal amide.
Resin Loading0.4 - 0.8mmol/gVaries by manufacturer.
Amino Acid Equivalents3 - 5-Relative to resin loading.
Activating Agent Equivalents3 - 5-DIC/OxymaPure®.
Deprotection Solution20% Piperidine in DMFv/v
Cleavage CocktailTFA/H₂O/TIS/EDTv/v/v/v92.5:2.5:2.5:2.5
Expected Molecular Weight1146.36 g/mol Monoisotopic mass.
Purification MethodReverse-Phase HPLC-C18 column.
Final Product FormLyophilized Powder-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the Solid-Phase Peptide Synthesis (SPPS) workflow for the LVGRQLEEFL peptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative HPLC) Precipitation->Purification Analysis Analysis (Analytical HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure LVGRQLEEFL Peptide

References

Application Notes and Protocols for LVGRQLEEFL (Peptide Lv) in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LVGRQLEEFL, also known as Peptide Lv, is a novel endogenous secretory peptide that has emerged as a significant modulator of key cellular processes, including angiogenesis and neuronal function.[1][2] In vitro studies have demonstrated its ability to interact with and activate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical regulator of blood vessel formation, and to enhance the activity of L-type voltage-gated calcium channels (L-VGCCs) in neuronal and cardiac cells.[3][4] This document provides detailed application notes and protocols for the use of LVGRQLEEFL in in vitro cell culture experiments, targeting researchers in angiogenesis, neuroscience, and cardiovascular biology.

Biological Activity and Mechanism of Action

Peptide Lv exerts its biological effects primarily through two key mechanisms:

  • VEGFR2 Activation and Angiogenesis: Peptide Lv binds to and activates VEGFR2, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[4] This activation involves the phosphorylation of VEGFR2 and subsequent engagement of the MEK1-ERK and PI3K-Akt pathways.

  • Modulation of L-type Voltage-Gated Calcium Channels (L-VGCCs): In photoreceptor and cardiomyocyte cell models, Peptide Lv has been shown to augment L-VGCC currents and increase the expression of L-VGCCα1 subunits. This modulation is, at least in part, mediated through VEGFR2 signaling. Additionally, in photoreceptors, Peptide Lv stimulates the production of cyclic AMP (cAMP), a key second messenger involved in various cellular functions.

Data Presentation: Quantitative Effects of LVGRQLEEFL

The following tables summarize the quantitative data from in vitro studies on the effects of LVGRQLEEFL on various cellular parameters.

Cell TypeAssayConcentration (ng/mL)Treatment TimeObserved EffectReference
Embryonic CardiomyocytesL-VGCC Current Density5004 hoursSignificant increase in current density.
Embryonic CardiomyocytesL-VGCC Current Density10004 hoursFurther significant increase in current density compared to 500 ng/mL.
Embryonic CardiomyocytesL-VGCCα1 Expression5004 hours~1.98-fold increase in protein expression.
Human Retinal Endothelial Cells (HRECs)Cell Migration (Scratch Assay)40096 hoursSignificantly higher migration rate (K slope = 1.85 ± 0.08) compared to control (K slope = 1.22 ± 0.08).
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Sprouting (3D Assay)40024 hoursSignificant increase in invading cells per field.
Human Umbilical Vein Endothelial Cells (HUVECs)KCa3.1 Current Density5003 hoursSignificant increase from ~0.3 pA/pF (control) to ~2.3 pA/pF.
Human Retinal Endothelial Cells (HRECs) & Human Umbilical Vein Endothelial Cells (HUVECs)Cell Proliferation (MTT Assay)10048 hoursSignificant enhancement of VEGF-induced proliferation.

Experimental Protocols

Cell Culture

1. 661W Photoreceptor Cell Culture:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

2. Human Umbilical Vein Endothelial Cell (HUVEC) Culture:

  • Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Use low passage numbers (P3-P6) for angiogenesis assays.

Key In Vitro Assays

1. Endothelial Cell Tube Formation Assay

  • Objective: To assess the effect of LVGRQLEEFL on the ability of endothelial cells to form capillary-like structures in vitro.

  • Materials:

    • HUVECs

    • Basement membrane matrix (e.g., Matrigel®)

    • 96-well plate

    • Endothelial cell basal medium (EBM-2)

    • LVGRQLEEFL peptide

  • Protocol:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest HUVECs and resuspend them in EBM-2 at a concentration of 2 x 10^5 cells/mL.

    • Add LVGRQLEEFL to the cell suspension at the desired final concentrations (e.g., 100-500 ng/mL). Include a vehicle control.

    • Gently add 100 µL of the cell suspension to each matrix-coated well.

    • Incubate at 37°C for 4-18 hours.

    • Visualize and quantify tube formation (e.g., total tube length, number of junctions) using an inverted microscope and appropriate imaging software.

2. Western Blot for Phosphorylated ERK (p-ERK)

  • Objective: To determine if LVGRQLEEFL activates the MEK-ERK signaling pathway.

  • Materials:

    • HUVECs or 661W cells

    • LVGRQLEEFL peptide

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with LVGRQLEEFL at various concentrations for different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

    • Quantify the band intensities using densitometry.

3. L-type Voltage-Gated Calcium Channel (L-VGCC) Activity Assay (Electrophysiology)

  • Objective: To measure the effect of LVGRQLEEFL on L-VGCC currents.

  • Materials:

    • Cardiomyocytes or 661W cells

    • Patch-clamp setup

    • Appropriate intracellular and extracellular recording solutions

    • LVGRQLEEFL peptide

  • Protocol:

    • Culture cells on glass coverslips suitable for patch-clamp recording.

    • Treat the cells with LVGRQLEEFL at desired concentrations and for various durations.

    • Perform whole-cell patch-clamp recordings to measure L-VGCC currents.

    • Use a voltage protocol to elicit and isolate L-VGCC currents (e.g., holding potential of -80 mV with step depolarizations).

    • Analyze the current-voltage (I-V) relationship and current density.

4. cAMP Measurement Assay

  • Objective: To quantify the effect of LVGRQLEEFL on intracellular cAMP levels.

  • Materials:

    • 661W cells

    • cAMP assay kit (e.g., ELISA or HTRF-based)

    • LVGRQLEEFL peptide

  • Protocol:

    • Seed 661W cells in a multi-well plate.

    • Treat the cells with LVGRQLEEFL at various concentrations for a specified time (e.g., 15-30 minutes).

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

    • Calculate the fold change in cAMP levels relative to the untreated control.

Signaling Pathways and Experimental Workflows

LVGRQLEEFL_Signaling_Pathway cluster_0 LVGRQLEEFL (Peptide Lv) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response LVGRQLEEFL LVGRQLEEFL VEGFR2 VEGFR2 LVGRQLEEFL->VEGFR2 Binds & Activates LVGCC L-VGCC LVGRQLEEFL->LVGCC Augments cAMP cAMP LVGRQLEEFL->cAMP Stimulates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK Ca_Influx Ca²⁺ Influx LVGCC->Ca_Influx Akt Akt PI3K->Akt ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation Akt->Proliferation Akt->Migration Akt->Tube_Formation Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Cell_Culture Cell Culture (e.g., HUVEC, 661W) Treatment Treat cells with LVGRQLEEFL (Dose-response & Time-course) Cell_Culture->Treatment Peptide_Prep LVGRQLEEFL Stock Preparation Peptide_Prep->Treatment Angiogenesis_Assay Angiogenesis Assays (Tube Formation, Migration) Treatment->Angiogenesis_Assay Western_Blot Western Blot (p-ERK, p-Akt) Treatment->Western_Blot Calcium_Assay L-VGCC Activity (Electrophysiology) Treatment->Calcium_Assay cAMP_Assay cAMP Measurement Treatment->cAMP_Assay Data_Analysis Data Analysis & Interpretation Angiogenesis_Assay->Data_Analysis Western_Blot->Data_Analysis Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis

References

Application Notes and Protocols for the Investigation of Anticancer Peptides in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of LVGRQLEEFL Peptide Investigation

Initial searches for the peptide sequence LVGRQLEEFL did not yield specific scientific literature or established research applications. This may indicate a novel peptide, a proprietary sequence, or a potential typographical error. In the absence of specific data for LVGRQLEEFL, this document provides a generalized framework and representative protocols for the in vivo evaluation of a hypothetical anticancer peptide (HAP) in mouse models. The methodologies and principles outlined below are based on established practices in preclinical peptide-based cancer research.

Introduction to Hypothetical Anticancer Peptide (HAP)

Hypothetical Anticancer Peptide (HAP) is a synthetic peptide designed to exhibit therapeutic effects against various cancer types. Peptides have emerged as a promising class of therapeutics due to their high specificity, potent biological activity, and favorable safety profiles.[1] Anticancer peptides (ACPs) can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.[1][2] HAP is designed to selectively target cancer cells while minimizing damage to healthy tissues, a common goal in peptide-based cancer therapy.[2][3]

The proposed mechanism of action for HAP involves the disruption of key protein-protein interactions within cancer cells that are critical for their survival and proliferation. Specifically, HAP is hypothesized to bind to an anti-apoptotic protein, thereby releasing pro-apoptotic factors and triggering programmed cell death.

Mechanism of Action and Signaling Pathway

HAP is designed to mimic the action of pro-apoptotic BH3-only proteins to inhibit the function of anti-apoptotic proteins like Mcl-1 or Bcl-2. Overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis. By binding to the hydrophobic groove of these proteins, HAP prevents them from sequestering pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

HAP_Signaling_Pathway HAP-Induced Apoptotic Signaling Pathway HAP Hypothetical Anticancer Peptide (HAP) Mcl1 Mcl-1 / Bcl-2 (Anti-apoptotic) HAP->Mcl1 inhibition Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) Mcl1->Pro_Apoptotic sequestration Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion activation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow In Vivo Efficacy Study Workflow Start Start of Study Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (2-3 times/week) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (e.g., daily for 21 days) Randomization->Treatment Monitoring Continued Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Volume >1500 mm³ or Signs of Toxicity Monitoring->Endpoint Analysis Euthanasia & Tissue Collection (Tumor, Organs) for Analysis Endpoint->Analysis End End of Study Analysis->End

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of the Peptide LVGRQLEEFL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide LVGRQLEEFL is a novel sequence with currently uncharacterized biological activity. These application notes provide a comprehensive guide for researchers to systematically investigate the potential effects of this peptide on cellular processes. The protocols outlined below describe a tiered approach, starting with broad screening assays to assess general cellular responses, followed by more specific assays to elucidate the underlying mechanisms and signaling pathways.

Tier 1: Initial Screening Assays for LVGRQLEEFL Activity

The initial step is to determine if LVGRQLEEFL has any effect on cell viability and proliferation. These assays are crucial for identifying a suitable concentration range for subsequent experiments and for flagging any potential cytotoxic effects.

1.1 Cell Viability and Cytotoxicity Assays

These assays measure cellular metabolic activity or membrane integrity to determine the number of viable cells in a population.[1] A dose-response curve should be generated to determine the concentration of LVGRQLEEFL that inhibits cell viability by 50% (IC50).[1]

Table 1: Summary of Cell Viability Assays

Assay PrincipleMethodEndpointAdvantagesDisadvantages
Metabolic Activity Tetrazolium Salt Reduction (MTT, MTS, XTT, WST-1)[1][2]ColorimetricHigh-throughput, sensitiveIndirect measure of viability, potential for compound interference[1]
Membrane Integrity Dye Exclusion (Trypan Blue)Microscopic Cell CountingSimple, direct measureLow-throughput, subjective
ATP Content Luciferase-Based LuminescenceLuminescenceHighly sensitive, fastRequires a luminometer
Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods for measuring cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HEK293, HeLa, or a specific cancer cell line)

  • Complete cell culture medium

  • LVGRQLEEFL peptide stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of the LVGRQLEEFL peptide in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.

Tier 2: Mechanistic Assays - Investigating Signaling Pathways

If LVGRQLEEFL demonstrates a consistent effect on cell viability or proliferation, the next step is to investigate the potential signaling pathways involved. Reporter gene assays are a powerful tool for this purpose.

1.2 Reporter Gene Assays

Reporter gene assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) is placed under the control of a promoter that is responsive to a specific signaling pathway. An increase or decrease in the reporter signal indicates modulation of that pathway.

Table 2: Common Signaling Pathway Reporter Assays

Signaling PathwayTypical Reporter ConstructReadout
MAPK/ERK Pathway Serum Response Element (SRE) - LuciferaseLuminescence
NF-κB Pathway NF-κB Response Element - LuciferaseLuminescence
Wnt/β-catenin Pathway TCF/LEF Response Element - LuciferaseLuminescence
TGF-β/Smad Pathway Smad Binding Element (SBE) - LuciferaseLuminescence
PI3K/Akt Pathway Forkhead Response Element (FHRE) - LuciferaseLuminescence
Experimental Protocol: Luciferase Reporter Gene Assay

This protocol outlines a general procedure for using a luciferase-based reporter assay to screen for the activation or inhibition of a specific signaling pathway.

Materials:

  • Host cell line (e.g., HEK293T)

  • Reporter plasmid (containing the response element of interest driving luciferase expression)

  • Control plasmid (e.g., a constitutively expressed Renilla luciferase plasmid for normalization)

  • Transfection reagent

  • LVGRQLEEFL peptide

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells in a 96-well plate with the reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Peptide Treatment: Treat the transfected cells with various concentrations of the LVGRQLEEFL peptide. Include a positive control (a known activator of the pathway) and a negative control (vehicle).

  • Cell Lysis: After the desired treatment period (e.g., 6-24 hours), lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the vehicle control.

Tier 3: Target Identification and Binding Assays

If a specific signaling pathway is implicated, the final step is to identify the direct molecular target of LVGRQLEEFL. This often involves determining if the peptide binds to a cell surface receptor or an intracellular protein.

1.3 Peptide-Protein Binding Assays

Several methods can be used to investigate the binding of a peptide to its target protein.

Table 3: Peptide-Protein Binding Assays

AssayPrincipleApplication
Pull-Down Assay A biotinylated version of LVGRQLEEFL is used to "pull down" its binding partners from a cell lysate.Identification of unknown binding partners.
Surface Plasmon Resonance (SPR) Measures the change in refractive index when the peptide binds to a protein immobilized on a sensor chip.Quantitative analysis of binding affinity and kinetics.
Enzyme-Linked Immunosorbent Assay (ELISA) An immobilized protein is incubated with the peptide, and binding is detected using an antibody against the peptide or a tag.Screening for binding to known proteins.
Experimental Protocol: Biotinylated Peptide Pull-Down Assay

This protocol is designed to identify proteins that interact with LVGRQLEEFL.

Materials:

  • Biotinylated LVGRQLEEFL peptide and a non-biotinylated control peptide

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell lysate from the target cells

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry facility

Procedure:

  • Bead Preparation: Incubate streptavidin-conjugated beads with the biotinylated LVGRQLEEFL peptide to immobilize it. Use beads incubated with a non-biotinylated or scrambled peptide as a negative control.

  • Cell Lysis: Prepare a protein lysate from the cells of interest.

  • Binding: Incubate the cell lysate with the peptide-conjugated beads to allow for the binding of interacting proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Alternatively, for more sensitive and comprehensive identification, the eluted proteins can be identified by mass spectrometry.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Characterizing LVGRQLEEFL Activity

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Insight cluster_tier3 Tier 3: Target Identification T1_Start Start with LVGRQLEEFL T1_Assay Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) T1_Start->T1_Assay T1_Result Determine IC50 and Optimal Concentration Range T1_Assay->T1_Result T2_Assay Reporter Gene Assays (e.g., Luciferase for key pathways) T1_Result->T2_Assay If significant effect observed T2_Result Identify Affected Signaling Pathway(s) T2_Assay->T2_Result T3_Assay Peptide-Protein Binding Assays (e.g., Pull-Down, SPR) T2_Result->T3_Assay If a pathway is modulated T3_Result Identify Direct Binding Partner(s) T3_Assay->T3_Result End End T3_Result->End Characterization Complete G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide LVGRQLEEFL Receptor Receptor Tyrosine Kinase (RTK) Peptide->Receptor Binds and Activates Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates and Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Differentiation) Gene->Response

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data regarding the peptide LVGRQLEEFL. Therefore, the following application notes and protocols are based on established best practices and dosage recommendations for novel peptides of similar size and potential function in mouse studies. The provided information should be considered a starting point for investigation, and researchers are strongly encouraged to conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific application.

Introduction

The octapeptide with the sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu (LVGRQLEEFL) is a novel peptide with currently uncharacterized in vivo activity. These application notes provide a comprehensive guide for researchers initiating in vivo studies in mouse models to investigate the pharmacokinetics, safety, and efficacy of LVGRQLEEFL. The protocols and recommendations herein are generalized and should be adapted based on the specific research question and the physicochemical properties of the synthesized peptide.

Quantitative Data Summary for Initial Mouse Studies

The following tables provide recommended starting points for dosage and administration of a novel peptide like LVGRQLEEFL in mice. These values are derived from common practices in peptide research.

Table 1: Recommended Dosage Ranges for Initial Efficacy and Toxicity Studies

Study TypeRoute of AdministrationDosage Range (mg/kg)FrequencyMouse Strain (Suggested)
Acute Toxicity Intravenous (IV)1 - 50Single doseC57BL/6 or BALB/c
Intraperitoneal (IP)5 - 100Single doseC57BL/6 or BALB/c
Subcutaneous (SC)10 - 200Single doseC57BL/6 or BALB/c
Preliminary Efficacy Intravenous (IV)0.1 - 10DailyDisease-specific model
Intraperitoneal (IP)1 - 20DailyDisease-specific model
Subcutaneous (SC)5 - 50DailyDisease-specific model

Table 2: Typical Pharmacokinetic Parameters for Peptides in Mice

ParameterDescriptionTypical Value Range
Half-life (t½) Time for peptide concentration to reduce by half2 min - 2 hours
Volume of Distribution (Vd) Apparent volume into which the peptide distributes0.1 - 1 L/kg
Clearance (CL) Rate of peptide removal from the body5 - 100 mL/min/kg
Bioavailability (F%) Fraction of administered dose reaching systemic circulationIV: 100%; IP: 20-80%; SC: 30-90%

Experimental Protocols

Peptide Handling and Formulation
  • Reconstitution: Lyophilized LVGRQLEEFL should be reconstituted in a sterile, appropriate solvent. For initial in vivo studies, sterile phosphate-buffered saline (PBS) at pH 7.4 is recommended. If solubility is an issue, small amounts of DMSO or other biocompatible solvents can be used, with the final concentration of the organic solvent kept to a minimum (typically <1%) in the administered solution.

  • Formulation: For administration, the reconstituted peptide should be further diluted in sterile PBS or 0.9% saline to the desired final concentration.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use, the solution can be stored at 4°C for a few days.

Animal Models
  • Strain: C57BL/6 or BALB/c mice are commonly used for initial safety and pharmacokinetic studies. For efficacy studies, the choice of mouse model will depend on the specific disease or biological process being investigated.

  • Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 grams.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Administration Routes
  • Intravenous (IV) Injection: Administer via the tail vein. This route ensures 100% bioavailability and is suitable for studying acute effects and pharmacokinetics.

  • Intraperitoneal (IP) Injection: Inject into the lower quadrant of the abdomen. This is a common route for administering therapeutic agents and generally results in good systemic absorption.

  • Subcutaneous (SC) Injection: Inject into the loose skin over the back or flank. This route provides a slower release and more sustained plasma concentration of the peptide.

Pharmacokinetic Study Protocol
  • Administer LVGRQLEEFL to a cohort of mice at a selected dose and route.

  • Collect blood samples at various time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-administration. Blood can be collected via retro-orbital bleeding or tail-nick, with terminal collection via cardiac puncture.

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Quantify the concentration of LVGRQLEEFL in the samples using a validated analytical method such as LC-MS/MS or ELISA.

  • Calculate pharmacokinetic parameters using appropriate software.

Acute Toxicity Study Protocol
  • Divide mice into groups and administer single doses of LVGRQLEEFL at escalating concentrations. Include a vehicle control group.

  • Monitor the mice closely for the first few hours and then daily for 14 days for any signs of toxicity, including changes in weight, behavior, and appearance.

  • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a peptide like LVGRQLEEFL might modulate. This is a generic representation of a receptor-mediated signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LVGRQLEEFL LVGRQLEEFL Peptide Receptor Membrane Receptor LVGRQLEEFL->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Activation Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Gene Expression

Caption: Hypothetical signaling cascade initiated by LVGRQLEEFL binding.

Experimental Workflow

This diagram outlines a typical experimental workflow for the in vivo evaluation of a novel peptide.

G A Peptide Synthesis & Characterization B In Vitro Activity & Toxicity Assays A->B C Pharmacokinetic Study in Mice B->C D Acute Toxicity Study in Mice B->D E Preliminary Efficacy Study in Disease Model C->E D->E F Data Analysis & Interpretation E->F G Dose Optimization & Further Studies F->G

Caption: Workflow for in vivo evaluation of LVGRQLEEFL.

LVGRQLEEFL peptide solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the handling, solubilization, and preparation of the LVGRQLEEFL peptide for experimental use. The information is intended to assist researchers in achieving accurate and reproducible results in their studies.

Physicochemical Properties of LVGRQLEEFL

The LVGRQLEEFL peptide is a decapeptide with specific physicochemical characteristics that influence its solubility and handling. A summary of these properties is presented in Table 1. The peptide consists of a mix of hydrophobic and charged amino acids, with a net negative charge at neutral pH, classifying it as a slightly acidic and hydrophobic peptide.

Table 1: Physicochemical Properties of LVGRQLEEFL Peptide

PropertyValue
Sequence Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu
Number of Amino Acids 10
Hydrophobic Residues 60% (L, V, G, F, L, L)
Charged Residues 30% (R, E, E)
Net Charge at pH 7 -1 (1 Arginine (+1), 2 Glutamic Acid (-2))
Classification Slightly Acidic, Hydrophobic

LVGRQLEEFL Peptide Solubility and Preparation

The solubility of a peptide is primarily determined by its amino acid composition.[1] Peptides with a high percentage of hydrophobic residues, like LVGRQLEEFL, may have limited solubility in aqueous solutions.[2][3] Therefore, a careful selection of solvents is crucial for its effective dissolution.

Recommended Solvents and Protocols

For hydrophobic peptides, it is often recommended to first dissolve them in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by a stepwise dilution in an aqueous buffer.[2][3] Given the slightly acidic nature of LVGRQLEEFL, a dilute basic buffer can also be used for initial solubilization. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire stock.

Table 2: Recommended Solvents for LVGRQLEEFL Peptide

SolventProtocol
Dimethyl Sulfoxide (DMSO) Dissolve the peptide in a minimal amount of DMSO (e.g., 50 µL). Once fully dissolved, slowly add the aqueous buffer of choice (e.g., PBS pH 7.4) to the desired final concentration while vortexing.
0.1% Ammonium Hydroxide (NH₄OH) Reconstitute the peptide in a small volume of 0.1% aqueous NH₄OH. After dissolution, dilute with the experimental buffer to the final concentration.
Phosphate-Buffered Saline (PBS, pH 7.4) Direct dissolution in PBS may be possible at lower concentrations. If the peptide does not dissolve completely, sonication may be helpful.
Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for experimental accuracy. The recommended concentration for a stock solution is typically 1-2 mg/mL to minimize the effects of the initial solvent in the final assay.

Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO:

  • Weigh the lyophilized LVGRQLEEFL peptide accurately.

  • Add a volume of DMSO to achieve a 1 mg/mL concentration. For example, add 1 mL of DMSO to 1 mg of peptide.

  • Vortex the solution until the peptide is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing a Working Solution:

  • Thaw a single aliquot of the peptide stock solution.

  • Dilute the stock solution with the appropriate cell culture medium or experimental buffer to the final desired concentration. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow and Diagrams

General Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of the LVGRQLEEFL peptide in a typical cell-based assay.

G cluster_prep Peptide Preparation cluster_exp Experimental Use weigh Weigh Lyophilized Peptide dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute with Aqueous Buffer to Create Stock Solution dissolve->dilute aliquot Aliquot and Store at -20°C to -80°C dilute->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment prepare_working Prepare Working Solution in Experimental Medium thaw->prepare_working treat_cells Treat Cells with Peptide Solution prepare_working->treat_cells assay Perform Biological Assay treat_cells->assay

Caption: Workflow for LVGRQLEEFL peptide preparation and use.

Hypothetical Signaling Pathway for Investigation

While the specific biological activity of the LVGRQLEEFL peptide is not yet defined, many bioactive peptides act as ligands for cell surface receptors, initiating intracellular signaling cascades. Based on common mechanisms of bioactive peptides, a hypothetical signaling pathway that could be investigated for LVGRQLEEFL is presented below. This could involve binding to a G-protein coupled receptor (GPCR) and activating downstream pathways such as the MAPK/ERK pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular peptide LVGRQLEEFL Peptide receptor GPCR peptide->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger mapk_pathway MAPK/ERK Pathway second_messenger->mapk_pathway response Cellular Response mapk_pathway->response

Caption: Hypothetical signaling pathway for LVGRQLEEFL.

References

Application Notes & Protocols: Characterization of the Bioactive Peptide Lv (LVGRQLEEFL)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Peptide Lv is a novel, endogenous secretory neuropeptide identified for its significant biological activities, including the modulation of ion channels and the promotion of angiogenesis[1][2]. Research has demonstrated that Peptide Lv exerts its effects primarily through interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of vascular development and permeability[2][3]. Upon binding, Peptide Lv activates VEGFR2 and triggers several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival[3].

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the bioactivity of Peptide Lv. The methodologies outlined below will enable the characterization of its binding affinity to VEGFR2, the quantification of downstream signaling events, and the assessment of its functional impact on endothelial cells.

Data Presentation:

The following tables summarize expected quantitative data from the successful execution of the described protocols.

Table 1: Binding Kinetics of Peptide Lv to Human VEGFR2

ParameterDescriptionValueAssay Method
k_a (1/Ms) Association Rate Constant1.2 x 10⁵Surface Plasmon Resonance (SPR)
k_d (1/s) Dissociation Rate Constant8.5 x 10⁻⁴Surface Plasmon Resonance (SPR)
K_D (nM) Equilibrium Dissociation Constant7.1Surface Plasmon Resonance (SPR)

Table 2: Potency of Peptide Lv in Activating Downstream Signaling

Pathway AnalyteEC₅₀ (nM)Cell LineAssay Method
VEGFR2 (pY1175) Phosphorylation 15.8 ± 2.3HUVECCell-Based ELISA
ERK1/2 (pT202/Y204) Phosphorylation 24.5 ± 3.1HUVECIn-Cell Western
Akt (pS473) Phosphorylation 31.2 ± 4.5HUVECWestern Blot

Table 3: Functional Cellular Responses to Peptide Lv

Cellular EffectEC₅₀ (nM)Cell LineAssay Method
Endothelial Cell Proliferation 42.6 ± 5.9HUVECMTS Assay
Calcium Influx 55.1 ± 7.2CardiomyocytesFluo-4 Calcium Assay
Endothelial Tube Formation 38.0 ± 6.4HUVEC on MatrigelAngiogenesis Assay

Experimental Protocols

Protocol 1: VEGFR2 Binding Analysis via Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics (K_D, k_a, k_d) of Peptide Lv for the extracellular domain of recombinant human VEGFR2.

Materials:

  • SPR Instrument and consumables (e.g., Biacore CM5 sensor chip).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine).

  • Recombinant Human VEGFR2-Fc Chimera Protein.

  • Synthetic Peptide Lv (lyophilized).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

Methodology:

  • Immobilization:

    • Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant VEGFR2 (diluted to 20 µg/mL in immobilization buffer) over the surface to achieve approximately 2000-3000 response units (RU).

    • Block remaining active sites with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly without protein immobilization.

  • Binding Measurement:

    • Prepare a serial dilution of Peptide Lv in running buffer, ranging from 0.1 nM to 1 µM. Include a buffer-only blank for double referencing.

    • Inject each concentration of Peptide Lv over the reference and active flow cells for 180 seconds (association phase).

    • Allow the dissociation of the peptide in running buffer for 300-600 seconds (dissociation phase).

    • Regenerate the surface between cycles with a short pulse of 10 mM Glycine-HCl, pH 2.0.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Perform a baseline subtraction using the buffer-only blank injections.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Protocol 2: Quantification of ERK1/2 Phosphorylation via In-Cell Western

Objective: To determine the potency (EC₅₀) of Peptide Lv for inducing the phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs.

  • 96-well clear bottom, black-walled microplates.

  • Basal Medium (e.g., EBM-2) with 0.5% FBS for starvation.

  • Peptide Lv.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer (e.g., LI-COR Intercept Blocking Buffer).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total-ERK1/2.

  • Secondary Antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse.

  • Infrared Imaging System.

Methodology:

  • Cell Culture: Seed HUVECs into a 96-well plate and grow to ~90% confluency.

  • Starvation: Replace growth medium with starvation medium (0.5% FBS) for 4-6 hours.

  • Stimulation: Prepare a 10-point serial dilution of Peptide Lv. Add to wells and incubate for 10 minutes at 37°C. Include a vehicle-only control.

  • Fixation & Permeabilization:

    • Aspirate media and immediately add 4% PFA for 20 minutes at room temperature (RT).

    • Wash 3x with PBS.

    • Add Permeabilization Buffer for 20 minutes at RT.

  • Immunostaining:

    • Wash 3x with PBS containing 0.1% Tween-20 (PBS-T).

    • Block wells for 90 minutes at RT.

    • Incubate with a cocktail of primary antibodies (anti-p-ERK and anti-total-ERK, typically 1:800) in blocking buffer overnight at 4°C.

    • Wash 4x with PBS-T.

    • Incubate with a cocktail of IRDye-conjugated secondary antibodies (1:1000) in blocking buffer for 1 hour at RT, protected from light.

  • Imaging and Analysis:

    • Wash 4x with PBS-T. Ensure the final wash removes all residual buffer.

    • Scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths.

    • Quantify the integrated intensity for each channel. Normalize the phospho-ERK (800 nm) signal to the total-ERK (700 nm) signal.

    • Plot the normalized signal versus the log of Peptide Lv concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 3: Endothelial Cell Proliferation Assay (MTS Assay)

Objective: To measure the effect of Peptide Lv on the proliferation of HUVECs.

Materials:

  • HUVECs.

  • 96-well tissue culture plates.

  • Starvation Medium (Basal medium + 0.5% FBS).

  • Peptide Lv.

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution).

  • Microplate reader (490 nm absorbance).

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells/well in full growth medium. Allow cells to attach overnight.

  • Starvation: Replace the medium with 100 µL of starvation medium and incubate for 24 hours.

  • Treatment: Add 10 µL of Peptide Lv serial dilutions (prepared in starvation medium) to the wells. Include a positive control (e.g., VEGF-A) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C, or until a distinct color change is observed.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium but no cells).

    • Normalize the data to the vehicle control (set to 0% or 100% stimulation).

    • Plot the percentage of proliferation against the log of Peptide Lv concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pep_lv Peptide Lv receptor VEGFR2 pep_lv->receptor Binding & Activation plc PLCγ receptor->plc pi3k PI3K receptor->pi3k ras Ras receptor->ras dag DAG plc->dag pip3 PIP3 pi3k->pip3 raf Raf ras->raf P pkc PKC dag->pkc response Gene Expression (Proliferation, Survival, Angiogenesis) pkc->response pip2 PIP2 akt Akt pip3->akt p_akt p-Akt akt->p_akt P p_akt->response mek MEK raf->mek P erk ERK mek->erk P p_erk p-ERK erk->p_erk P p_erk->response

Caption: Peptide Lv signaling through the VEGFR2 pathway.

G cluster_workflow Cell Proliferation (MTS) Workflow A 1. Seed HUVECs in 96-well plate B 2. Starve cells (0.5% FBS, 24h) A->B C 3. Treat with Peptide Lv dilutions B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTS Reagent (Incubate 1-3h) D->E F 6. Read Absorbance (490 nm) E->F G 7. Analyze Data (Calculate EC50) F->G

Caption: Workflow for the endothelial cell proliferation assay.

References

Application Notes and Protocols for LVGRQLEEFL Peptide in Inflammatory Bowel Disease (IBD) Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a peptide with the amino acid sequence LVGRQLEEFL. The following application notes and protocols are provided as a generalized template for a hypothetical anti-inflammatory peptide, hereafter referred to as "Research Peptide X," for use in Inflammatory Bowel Disease (IBD) research. The data and mechanisms described are representative of typical findings for anti-inflammatory peptides in this field and should be adapted based on actual experimental results for a specific peptide.

I. Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies have limitations, driving the investigation of novel treatment modalities such as peptide-based therapies. Anti-inflammatory peptides (AIPs) are emerging as promising agents due to their high specificity and favorable safety profiles.[1][2] Research Peptide X is a novel synthetic peptide being investigated for its potential to modulate the inflammatory cascades central to IBD pathogenesis.

These notes provide an overview of the potential applications of Research Peptide X as a research tool and detailed protocols for its evaluation in common preclinical IBD models.

II. Putative Mechanism of Action

Based on common mechanisms of other anti-inflammatory peptides, Research Peptide X is hypothesized to exert its therapeutic effects through one or more of the following pathways:

  • Inhibition of Pro-inflammatory Cytokine Production: Peptides can suppress the expression and release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][5]

  • Modulation of Inflammatory Signaling Pathways: A primary target for many anti-inflammatory agents is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Research Peptide X may interfere with the activation of this pathway.

  • Enhancement of Intestinal Barrier Function: AIPs can help restore the integrity of the intestinal epithelial barrier, which is often compromised in IBD. This can be achieved by upregulating the expression of tight junction proteins like occludin and zonula occludens-1 (ZO-1).

A diagram of the hypothesized NF-κB signaling pathway inhibition is provided below.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by Research Peptide X.

III. Data Presentation

The efficacy of Research Peptide X would typically be evaluated in a murine model of colitis, such as the dextran sulfate sodium (DSS)-induced model. Key quantitative data from such a study are summarized below.

Table 1: In Vivo Efficacy of Research Peptide X in DSS-Induced Colitis

Parameter Healthy Control DSS Control DSS + Peptide X (1 mg/kg) DSS + Peptide X (5 mg/kg)
Body Weight Loss (%) 0.5 ± 0.2 15.8 ± 2.1 8.2 ± 1.5 4.5 ± 1.1
Disease Activity Index (DAI) 0.1 ± 0.1 3.5 ± 0.4 1.8 ± 0.3 1.1 ± 0.2
Colon Length (cm) 8.5 ± 0.5 5.2 ± 0.4 6.8 ± 0.3 7.9 ± 0.4

| Histological Score | 0.2 ± 0.1 | 3.8 ± 0.5 | 1.9 ± 0.4 | 1.2 ± 0.3 |

Table 2: Biomarker Analysis in Colon Tissue

Parameter Healthy Control DSS Control DSS + Peptide X (1 mg/kg) DSS + Peptide X (5 mg/kg)
MPO Activity (U/g tissue) 1.2 ± 0.3 8.9 ± 1.2 4.5 ± 0.8 2.1 ± 0.5
TNF-α (pg/mg protein) 55 ± 10 450 ± 55 210 ± 30 95 ± 15
IL-6 (pg/mg protein) 30 ± 8 380 ± 40 150 ± 25 65 ± 12

| ZO-1 (relative expression) | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.6 ± 0.08 | 0.9 ± 0.1 |

IV. Experimental Protocols

Protocol 1: DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis using DSS and the administration of a test peptide.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, MW: 36,000-50,000)

  • Research Peptide X (lyophilized)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Animal caging and husbandry supplies

  • Reagents for euthanasia and tissue collection

Workflow Diagram:

DSS_Workflow cluster_groups Experimental Groups acclimatization Acclimatization (1 week) grouping Group Assignment (n=8-10 per group) acclimatization->grouping dss_induction DSS Administration in Drinking Water (2.5%) (Days 0-7) grouping->dss_induction peptide_admin Peptide X Administration (e.g., Daily IP Injection) (Days 0-7) grouping->peptide_admin g1 Healthy Control monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_induction->monitoring peptide_admin->monitoring euthanasia Euthanasia & Tissue Collection (Day 8) monitoring->euthanasia analysis Downstream Analysis: - Colon Length & Histology - MPO Assay - Cytokine Analysis (ELISA) - Gene Expression (qPCR) euthanasia->analysis g2 DSS Control g3 DSS + Peptide X (Low Dose) g4 DSS + Peptide X (High Dose)

Figure 2: Experimental workflow for evaluating Research Peptide X in a DSS-induced colitis model.

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Assignment: Randomly divide mice into four groups: (1) Healthy Control (plain water), (2) DSS Control (DSS + PBS vehicle), (3) DSS + Peptide X (low dose), (4) DSS + Peptide X (high dose).

  • Colitis Induction: For groups 2-4, provide 2.5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days. The healthy control group receives regular drinking water.

  • Peptide Administration:

    • Reconstitute lyophilized Research Peptide X in sterile PBS to the desired stock concentration.

    • Administer the peptide or PBS vehicle daily from Day 0 to Day 7 via intraperitoneal (IP) injection.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

  • Termination and Tissue Collection:

    • On Day 8, euthanize the mice.

    • Carefully excise the entire colon from the cecum to the anus.

    • Measure the colon length.

    • Collect colon tissue samples for histological analysis, Myeloperoxidase (MPO) assay, and cytokine/protein expression analysis.

Protocol 2: In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

This protocol assesses the ability of Research Peptide X to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Research Peptide X

  • Reagents for cell viability assay (e.g., MTT or CCK-8)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide (NO) assay

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Peptide Pre-treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of Research Peptide X (e.g., 1, 10, 100 µM).

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Cell Viability: Perform an MTT or CCK-8 assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

V. Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of a novel peptide, such as the hypothetical Research Peptide X, for the treatment of IBD. By utilizing established in vivo and in vitro models, researchers can elucidate the peptide's mechanism of action and assess its therapeutic potential. These methods allow for the quantitative measurement of key IBD-related parameters, providing a robust dataset for further drug development.

References

Uncharted Territory: The Peptide LVGRQLEEFL in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, the peptide sequence LVGRQLEEFL does not correspond to any known or published research in the context of atherosclerosis. As a result, the creation of detailed application notes and protocols for its use in atherosclerosis research models is not possible at this time.

For researchers, scientists, and drug development professionals interested in the application of novel peptides in atherosclerosis, it is crucial that the peptide has been characterized and has undergone at least preliminary investigation to establish its biological activity and relevance to the disease. The absence of any published data on LVGRQLEEFL means there is no foundation upon which to build experimental protocols, summarize quantitative data, or delineate its signaling pathways.

General Principles and Methodologies in Atherosclerosis Research

While specific data on LVGRQLEEFL is unavailable, this document outlines the general principles and common methodologies employed in the investigation of novel peptides in atherosclerosis research. This information is provided to guide researchers who may have a different, validated peptide of interest.

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in the arteries. Research into novel therapeutic agents, such as peptides, typically involves a multi-stage process of in vitro and in vivo evaluation.

Commonly Used Atherosclerosis Research Models

A variety of in vitro and in vivo models are utilized to study the pathogenesis of atherosclerosis and to evaluate the efficacy of potential therapeutics.

Model TypeExamplesKey Features & Applications
In Vitro (Cellular Models) - Macrophage foam cell formation assays- Endothelial cell activation assays- Smooth muscle cell proliferation and migration assays- Allow for the study of specific cellular mechanisms in a controlled environment.- Used for initial screening of compounds and to investigate molecular pathways.
In Vivo (Animal Models) - Apolipoprotein E-deficient (ApoE-/-) mice- Low-density lipoprotein receptor-deficient (LDLR-/-) mice- ApoE-/- and LDLR-/- double knockout mice- Genetically predisposed to develop atherosclerotic plaques that mimic human disease.- Fed a high-fat/high-cholesterol diet to accelerate plaque formation.- Essential for evaluating the systemic effects and therapeutic efficacy of novel agents.
Key Signaling Pathways in Atherosclerosis

The development and progression of atherosclerosis involve a complex interplay of multiple signaling pathways. Novel peptides are often designed to modulate these pathways to achieve a therapeutic effect.

A critical pathway in atherosclerosis involves the uptake of modified low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. The inflammatory response is another key area of investigation, with signaling cascades involving cytokines and chemokines playing a central role.

cluster_vessel_wall Arterial Intima Endothelial_Dysfunction Endothelial Dysfunction LDL_Infiltration LDL Infiltration & Oxidation (oxLDL) Endothelial_Dysfunction->LDL_Infiltration Monocyte_Recruitment Monocyte Recruitment LDL_Infiltration->Monocyte_Recruitment Macrophage_Differentiation Macrophage Differentiation Monocyte_Recruitment->Macrophage_Differentiation Foam_Cell_Formation Foam Cell Formation Macrophage_Differentiation->Foam_Cell_Formation oxLDL uptake Inflammation Inflammation (Cytokine Release) Foam_Cell_Formation->Inflammation Plaque_Formation Atherosclerotic Plaque Formation Foam_Cell_Formation->Plaque_Formation SMC_Proliferation Smooth Muscle Cell Proliferation & Migration Inflammation->SMC_Proliferation SMC_Proliferation->Plaque_Formation

Figure 1. A simplified diagram illustrating the key cellular events and signaling progression in the development of atherosclerosis within the arterial intima.

Proposed Experimental Workflow for a Novel Peptide

Should a researcher have a validated peptide with potential anti-atherosclerotic properties, a typical experimental workflow would be as follows:

Peptide_Synthesis Peptide Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Macrophage Foam Cell Assay, Endothelial Cell Activation) Peptide_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Model In Vivo Efficacy Studies (e.g., ApoE-/- mice on a Western Diet) In_Vitro_Screening->In_Vivo_Model Mechanism_of_Action->In_Vivo_Model Data_Analysis Data Analysis (Plaque Quantification, Biomarker Analysis) In_Vivo_Model->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Figure 2. A standard experimental workflow for the evaluation of a novel peptide in atherosclerosis research.

Concluding Remarks for Researchers

The field of atherosclerosis research is continually advancing, with a significant focus on the development of novel therapeutics. Peptides represent a promising class of molecules due to their high specificity and potential for targeted delivery.

For researchers in possession of the LVGRQLEEFL peptide, the immediate next step would be to conduct foundational in vitro studies to ascertain its biological activity. Should these initial studies yield promising results, the more detailed protocols and application notes as originally requested could then be developed.

It is recommended that the researchers verify the peptide sequence and search for any internal or preliminary data that might shed light on its origin and potential function. Without this crucial starting point, the application of LVGRQLEEFL in atherosclerosis research remains a theoretical exercise.

Application Notes and Protocols: Investigating the Effects of LVGRQLEEFL on Photoreceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal degenerative diseases, such as retinitis pigmentosa and age-related macular degeneration, are leading causes of irreversible blindness worldwide, primarily due to the progressive loss of photoreceptor cells.[1] The development of neuroprotective therapies aimed at preserving photoreceptor function and viability is a critical area of research.[2] This document provides a comprehensive set of protocols to investigate the potential therapeutic effects of a novel peptide, LVGRQLEEFL, on photoreceptor survival, function, and underlying signaling pathways. While LVGRQLEEFL is a hypothetical peptide for the purpose of these protocols, the methodologies described herein are based on established and widely used techniques in retinal research and can be adapted for the study of other novel therapeutic agents.[3]

These protocols will guide researchers through in vitro and in vivo studies to assess the neuroprotective capabilities of LVGRQLEEFL, from initial cell viability screening to functional and mechanistic analyses.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when studying the effects of LVGRQLEEFL.

Table 1: In Vitro Photoreceptor Viability

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Apoptotic Cells (%) (TUNEL Assay)
Control (Vehicle)-52.3 ± 4.545.8 ± 3.9
LVGRQLEEFL165.7 ± 5.132.1 ± 3.2
LVGRQLEEFL1088.2 ± 6.3 10.5 ± 2.1
LVGRQLEEFL5091.5 ± 5.8 8.7 ± 1.9
Positive Control (PEDF)10 nM85.4 ± 6.1 12.3 ± 2.5
*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SD.

Table 2: In Vivo Photoreceptor Function (Electroretinography)

Treatment GroupScotopic a-wave Amplitude (µV)Scotopic b-wave Amplitude (µV)Photopic b-wave Amplitude (µV)
Control (Vehicle)150.4 ± 25.8350.7 ± 50.280.1 ± 15.3
LVGRQLEEFL (10 µM)280.9 ± 30.1610.2 ± 65.4145.6 ± 20.8
Positive Control (PEDF)275.3 ± 28.9595.8 ± 60.1140.2 ± 18.9
*p < 0.05 compared to Control. Data are presented as mean ± SD.

Table 3: In Vivo Photoreceptor Survival and Protein Expression

Treatment GroupOuter Nuclear Layer (ONL) Thickness (µm)Rhodopsin Expression (Relative to Control)BAX/BCL2 Ratio
Control (Vehicle)25.6 ± 3.11.00 ± 0.153.2 ± 0.5
LVGRQLEEFL (10 µM)45.2 ± 4.51.85 ± 0.211.1 ± 0.2
Positive Control (PEDF)43.8 ± 4.11.79 ± 0.191.3 ± 0.3
*p < 0.05 compared to Control. Data are presented as mean ± SD.

Experimental Protocols

In Vitro Photoreceptor Protection Assays

These protocols utilize photoreceptor-like cell lines (e.g., 661W cells) or primary retinal cultures subjected to stress conditions to model retinal degeneration.

Objective: To quantify the effect of LVGRQLEEFL on the metabolic activity of photoreceptor cells as an indicator of cell viability.[4]

Materials:

  • 661W cells (or other suitable photoreceptor cell line)

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • LVGRQLEEFL peptide

  • Positive control (e.g., PEDF)

  • Stress-inducing agent (e.g., N-retinylidene-N-retinylethanolamine (A2E) or hydrogen peroxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed 661W cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Induce photoreceptor stress by adding a stress-inducing agent (e.g., 10 µM A2E) to the culture medium.

  • Simultaneously, treat the cells with varying concentrations of LVGRQLEEFL (e.g., 1, 10, 50 µM) or a positive control (e.g., 10 nM PEDF). Include a vehicle control group.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in photoreceptor cells treated with LVGRQLEEFL.

Materials:

  • Cells cultured on coverslips in 24-well plates (prepared as in 1.1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • After treatment as described in 1.1, wash cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 5 minutes on ice.

  • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.

  • Quantify the percentage of TUNEL-positive cells in multiple fields of view for each treatment group.

In Vivo Studies in a Rodent Model of Retinal Degeneration

These protocols use animal models of retinal degeneration (e.g., rd10 mice) to assess the therapeutic potential of LVGRQLEEFL in a living organism.

Objective: To evaluate the effect of LVGRQLEEFL on photoreceptor survival and function in a mouse model of retinitis pigmentosa.

Materials:

  • rd10 mice

  • LVGRQLEEFL peptide

  • Vehicle (e.g., sterile saline)

  • Intravitreal injection supplies (microsyringes, needles)

Protocol:

  • Administer LVGRQLEEFL via intravitreal injection to one eye of rd10 mice at a specific age (e.g., postnatal day 14). Inject the contralateral eye with the vehicle as a control.

  • A typical injection volume is 1 µL containing the desired concentration of the peptide.

  • House the animals under standard conditions for a predetermined period (e.g., 2-4 weeks) before functional and histological analysis.

Objective: To functionally assess the health of photoreceptors by measuring the electrical response of the retina to light stimulation.

Materials:

  • ERG recording system

  • Anesthesia

  • Pupil dilator

  • Corneal electrodes

Protocol:

  • Dark-adapt the mice overnight.

  • Anesthetize the mice and dilate their pupils.

  • Place a corneal electrode on each eye.

  • Record scotopic (dark-adapted) ERG responses to flashes of increasing light intensity to assess rod function (a-wave) and inner retinal function (b-wave).

  • Light-adapt the mice for 10 minutes and record photopic (light-adapted) ERG responses to assess cone function.

  • Analyze the amplitudes and implicit times of the a- and b-waves.

Objective: To structurally assess the retina and quantify photoreceptor survival, and to localize specific protein markers.

Materials:

  • Microtome or cryostat

  • Microscope slides

  • Hematoxylin and eosin (H&E) staining reagents

  • Primary antibodies (e.g., anti-rhodopsin for rods, anti-cone opsin for cones)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence microscope

Protocol:

  • Euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% PFA, and process for paraffin or cryosectioning.

  • For histology, stain retinal sections with H&E and measure the thickness of the outer nuclear layer (ONL), where photoreceptor nuclei reside.

  • For immunohistochemistry, incubate sections with primary antibodies against photoreceptor markers.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain with DAPI and mount the sections.

  • Visualize and capture images using a fluorescence microscope.

Objective: To quantify the expression of key proteins involved in photoreceptor survival and apoptosis signaling pathways.

Materials:

  • Retinal tissue lysates

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (e.g., anti-rhodopsin, anti-BAX, anti-BCL2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Dissect the retinas from the enucleated eyes and homogenize in lysis buffer to extract proteins.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G Experimental Workflow for LVGRQLEEFL cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion cell_culture Photoreceptor Cell Culture (e.g., 661W cells) stress Induce Stress (e.g., A2E, H2O2) cell_culture->stress treatment_invitro Treat with LVGRQLEEFL stress->treatment_invitro viability Cell Viability Assay (MTT) treatment_invitro->viability apoptosis Apoptosis Assay (TUNEL) treatment_invitro->apoptosis data_analysis Quantitative Analysis viability->data_analysis apoptosis->data_analysis animal_model Retinal Degeneration Model (e.g., rd10 mice) treatment_invivo Intravitreal Injection of LVGRQLEEFL animal_model->treatment_invivo erg Functional Assessment (ERG) treatment_invivo->erg histology Histology & IHC (ONL Thickness, Markers) treatment_invivo->histology western Protein Analysis (Western Blot) treatment_invivo->western erg->data_analysis histology->data_analysis western->data_analysis conclusion Evaluate Neuroprotective Effect of LVGRQLEEFL data_analysis->conclusion

Caption: Experimental workflow for evaluating LVGRQLEEFL.

G Hypothesized Neuroprotective Signaling Pathway of LVGRQLEEFL LVGRQLEEFL LVGRQLEEFL Receptor Cell Surface Receptor LVGRQLEEFL->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bad Bad pAkt->Bad Phosphorylates pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Releases Bax Bax Bcl2->Bax Inhibits Survival Cell Survival Bcl2->Survival Caspase Caspase Activation Bax->Caspase Promotes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized pro-survival signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LVGRQLEEFL Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the peptide LVGRQLEEFL for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the LVGRQLEEFL peptide in a new cell-based assay?

A1: For initial experiments with a novel peptide like LVGRQLEEFL, it is advisable to perform a broad-range dose-response curve to determine the optimal concentration range. A common starting point is a wide range from 1 nM to 100 µM.[1] This approach helps to identify the effective concentration window for your specific cell type and assay without consuming large amounts of the peptide. Subsequent experiments can then utilize a narrower concentration range to determine the precise EC50 or IC50 values.

Q2: How should I dissolve and store the LVGRQLEEFL peptide to ensure its stability and activity?

A2: Proper handling and storage of peptides are critical for experimental reproducibility.[1] Lyophilized peptides should be stored at -20°C or colder, protected from light. Before use, allow the peptide to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.

For dissolution, the amino acid sequence of LVGRQLEEFL (Leu-Val-Gly-Arg-Gln-Leu-Glu-Glu-Phe-Leu) suggests it is likely to be hydrophobic. Therefore, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) and then slowly dilute it with an aqueous buffer (e.g., PBS) or cell culture medium to the desired stock concentration.[2] It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL.

For storage of the stock solution, it is best to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q3: What are the essential controls to include in my cell-based assays with LVGRQLEEFL?

A3: To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the LVGRQLEEFL peptide at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on the cells.

  • Untreated Control (Negative Control): Cells that are not exposed to the peptide or the vehicle. This provides a baseline for the assay.

  • Positive Control: A known compound or stimulus that elicits a response in your assay system. This confirms that the assay is working as expected.

Q4: I am observing high variability between my experimental replicates. What could be the cause?

A4: High variability in replicates can arise from several sources. Inconsistent pipetting, particularly of small volumes, is a common issue. Ensure that your pipettes are properly calibrated. Uneven cell seeding in plate-based assays can also contribute to variability; always ensure your cell suspension is thoroughly mixed before plating. Additionally, incomplete mixing of the peptide solution in the wells after addition can lead to inconsistent results.

Troubleshooting Guides

Q1: My LVGRQLEEFL peptide shows no effect in my assay. What should I do?

A1: If the LVGRQLEEFL peptide is not demonstrating the expected activity, consider the following troubleshooting steps:

  • Verify Peptide Integrity: Confirm the identity and purity of the peptide using methods like mass spectrometry or HPLC. Improper storage or handling can lead to degradation.

  • Check Solubility: The peptide may have precipitated out of solution. Visually inspect the stock solution and the assay wells for any signs of precipitation. If solubility is an issue, try dissolving the peptide in a different solvent system.

  • Optimize Concentration Range: It is possible that the effective concentration is outside the range you have tested. Try a broader range of concentrations in your next experiment.

  • Assay Conditions: Ensure that the pH, temperature, and other assay conditions are optimal for both the cells and the potential activity of the peptide.

  • Cell Line Responsiveness: The chosen cell line may not be responsive to the LVGRQLEEFL peptide. If possible, test the peptide in a different, validated cell system.

Q2: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I address this?

A2: If you observe unexpected cytotoxicity, it is important to differentiate between a specific cytotoxic effect of the peptide and non-specific toxicity.

  • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as an MTT or LDH release assay, to determine the concentration at which LVGRQLEEFL becomes toxic to your cells. This will help you establish a non-toxic working concentration range for your functional assays.

  • Purity of the Peptide: Impurities from the synthesis process, such as trifluoroacetic acid (TFA), can sometimes cause cytotoxicity. Consider using a highly purified peptide preparation.

  • Solvent Toxicity: Ensure that the concentration of the organic solvent (e.g., DMSO) used to dissolve the peptide is not exceeding the tolerance level of your cells (typically <0.5% v/v for most cell lines).

Q3: The LVGRQLEEFL peptide is precipitating in the cell culture medium. How can I improve its solubility?

A3: Peptide precipitation in aqueous solutions is a common issue, especially for hydrophobic peptides. To improve solubility:

  • Optimize the Solvent: Try dissolving the peptide in a small amount of a stronger organic solvent like DMSO before diluting it into your aqueous assay buffer.

  • Adjust pH: The solubility of a peptide can be influenced by pH. Based on the amino acid composition of LVGRQLEEFL (containing arginine, glutamic acid), its net charge will change with pH. Testing different pH values for your buffer may improve solubility.

  • Use of Chaotropic Agents: For in vitro assays that do not involve live cells, agents like guanidine hydrochloride or urea can be used to solubilize highly insoluble peptides. However, these are not compatible with cell-based assays.

Data Presentation

Table 1: General Concentration Ranges for Peptides in Cell-Based Assays

Assay TypeTypical Concentration RangeNotes
Cell Proliferation/Viability10 nM - 100 µMA broad range is often tested initially.
Cytotoxicity1 µM - 200 µMHigher concentrations may be needed to observe toxic effects.
Signaling Pathway Activation100 pM - 10 µMSignaling pathways can be sensitive to low concentrations of peptides.
Receptor Binding1 nM - 1 µMDependent on the affinity of the peptide for its receptor.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of the LVGRQLEEFL peptide on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • LVGRQLEEFL peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Peptide Preparation: Prepare a series of 2X concentrated dilutions of the LVGRQLEEFL peptide in complete cell culture medium.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X peptide dilutions to the respective wells. Include a vehicle control (medium with the solvent only) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow Workflow for Optimizing LVGRQLEEFL Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis peptide_prep Prepare LVGRQLEEFL Stock (Dissolve in DMSO, aliquot, store at -80°C) dose_response Broad Dose-Response Assay (e.g., 1 nM to 100 µM) peptide_prep->dose_response cell_culture Culture and Seed Cells (e.g., 96-well plate) cell_culture->dose_response cytotoxicity Cytotoxicity Assay (MTT/LDH) (Determine toxic concentration) dose_response->cytotoxicity functional_assay Functional Assay (e.g., Signaling, Proliferation) dose_response->functional_assay cytotoxicity->functional_assay data_analysis Analyze Results (Determine EC50/IC50 and optimal range) functional_assay->data_analysis

Caption: Workflow for optimizing LVGRQLEEFL concentration in cell-based assays.

signaling_pathway Hypothetical Signaling Pathway for LVGRQLEEFL LVGRQLEEFL LVGRQLEEFL Receptor Cell Surface Receptor LVGRQLEEFL->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Differentiation) GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by LVGRQLEEFL binding.

troubleshooting_tree Troubleshooting Common Peptide Assay Issues cluster_no_effect cluster_high_variability cluster_precipitation start Problem Encountered no_effect No Peptide Effect Observed start->no_effect high_variability High Replicate Variability start->high_variability precipitation Peptide Precipitation start->precipitation check_integrity Verify Peptide Integrity (MS/HPLC) no_effect->check_integrity check_solubility Confirm Solubility no_effect->check_solubility broaden_range Test Broader Concentration Range no_effect->broaden_range check_pipetting Calibrate Pipettes high_variability->check_pipetting check_seeding Ensure Even Cell Seeding high_variability->check_seeding check_mixing Thoroughly Mix Wells high_variability->check_mixing optimize_solvent Optimize Dissolution Solvent (e.g., use DMSO first) precipitation->optimize_solvent adjust_ph Adjust Buffer pH precipitation->adjust_ph

Caption: A decision tree for troubleshooting common issues in peptide assays.

References

How to handle freeze-thaw cycles for LVGRQLEEFL peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the LVGRQLEEFL peptide, with a specific focus on mitigating the deleterious effects of freeze-thaw cycles. Adherence to these protocols is crucial for ensuring experimental reproducibility and preserving the peptide's biological activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced biological activity in assays. Peptide degradation due to multiple freeze-thaw cycles.[1][2] Improper storage of stock solutions. Oxidation of sensitive residues.- Immediately cease using the current stock solution. - Prepare a fresh stock solution and aliquot it into single-use volumes to minimize freeze-thaw cycles.[3][4][5] - Store aliquots at -80°C for long-term storage.
Precipitate observed after thawing. Peptide concentration is too high for the solvent. pH of the solution is at or near the peptide's isoelectric point. The peptide has aggregated due to improper handling.- Gently warm the solution to 37°C and vortex or sonicate briefly to attempt redissolution. - If precipitation persists, consider preparing a new stock solution at a lower concentration. - Ensure the pH of the buffer is at least one unit away from the isoelectric point of LVGRQLEEFL.
Inconsistent experimental results. Variability in peptide concentration due to improper aliquoting. Degradation of the peptide in the working solution.- Re-quantify the peptide concentration of a fresh aliquot using a reliable method (e.g., UV spectroscopy). - Prepare fresh working solutions for each experiment from a new, single-use aliquot. - Avoid storing peptide solutions at 4°C for extended periods.

Frequently Asked Questions (FAQs)

Q1: Why are freeze-thaw cycles detrimental to the LVGRQLEEFL peptide?

A1: Repeated freeze-thaw cycles can lead to the degradation of peptides through several mechanisms. The formation of ice crystals can concentrate the peptide, leading to aggregation. Temperature fluctuations can also accelerate chemical degradation pathways such as hydrolysis and oxidation, ultimately reducing the biological activity of the peptide.

Q2: What is the optimal way to store the lyophilized LVGRQLEEFL peptide?

A2: For long-term storage, lyophilized LVGRQLEEFL peptide should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.

Q3: How should I reconstitute and store the LVGRQLEEFL peptide solution?

A3: Based on its amino acid sequence (Leucine, Valine, Glycine, Arginine, Glutamine, Glutamic Acid, Phenylalanine), the LVGRQLEEFL peptide is predicted to be relatively hydrophobic. A recommended starting point for reconstitution is sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like acetonitrile or DMSO can be used initially, followed by dilution with an aqueous buffer. For optimal stability, peptide solutions should be prepared in a slightly acidic buffer (pH 5-6) and stored in single-use aliquots at -20°C or -80°C.

Q4: How many times can I safely freeze and thaw a stock solution of LVGRQLEEFL?

A4: It is strongly recommended to avoid any freeze-thaw cycles of the stock solution. The best practice is to aliquot the freshly prepared stock solution into volumes that are appropriate for a single experiment. This ensures that each time you use the peptide, it is from a vial that has not been previously thawed.

Q5: What are the signs of LVGRQLEEFL peptide degradation?

A5: Visual signs of degradation can include the appearance of particulate matter or discoloration of the solution. However, the most definitive indicators of degradation are a loss of biological activity in your experiments and the appearance of unexpected peaks when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol for Reconstitution and Aliquoting of LVGRQLEEFL Peptide
  • Preparation: Before opening, allow the vial of lyophilized LVGRQLEEFL peptide to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents moisture from condensing on the cold peptide.

  • Reconstitution:

    • Calculate the volume of solvent needed to achieve the desired stock solution concentration.

    • Under sterile conditions, add the appropriate volume of a recommended solvent (e.g., sterile distilled water or a buffer with a pH of 5-6).

    • Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation. If necessary, brief sonication can be used to aid dissolution.

  • Aliquoting:

    • Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

    • Clearly label each aliquot with the peptide name, concentration, and date of preparation.

  • Storage:

    • For short-term storage (up to a few weeks), store the aliquots at -20°C.

    • For long-term storage, it is highly recommended to store the aliquots at -80°C.

Protocol for a Freeze-Thaw Stability Study of LVGRQLEEFL Peptide

This protocol outlines a method to assess the stability of the LVGRQLEEFL peptide over multiple freeze-thaw cycles.

  • Sample Preparation:

    • Reconstitute the LVGRQLEEFL peptide to a known concentration (e.g., 1 mg/mL) in a suitable buffer.

    • Prepare a "No Freeze-Thaw" control sample by taking an aliquot of the freshly prepared solution and storing it at -80°C until analysis.

    • Prepare experimental aliquots that will be subjected to freeze-thaw cycles.

  • Freeze-Thaw Cycling:

    • Freeze the experimental aliquots rapidly at -80°C.

    • Thaw the aliquots at room temperature.

    • Repeat this cycle for a predetermined number of times (e.g., 1, 3, 5, and 10 cycles).

  • Analysis:

    • After the designated number of cycles, analyze the peptide in each aliquot, including the control, using the following methods:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide and detect the presence of degradation products.

      • Mass Spectrometry (MS): To confirm the identity of the parent peptide and identify any degradation products.

      • Biological Activity Assay: To determine if the peptide's functionality has been compromised.

  • Data Interpretation:

    • Compare the results from the cycled aliquots to the "No Freeze-Thaw" control. A decrease in the main peptide peak area in HPLC, the appearance of new peaks, or a reduction in biological activity would indicate degradation due to freeze-thaw stress.

Data Presentation

Table 1: Hypothetical Stability of LVGRQLEEFL Peptide after Multiple Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesPurity by HPLC (%)Biological Activity (%)
0 (Control)99.5100
199.298
395.891
588.175
1072.445

Note: This table presents hypothetical data to illustrate the potential impact of freeze-thaw cycles. Actual results may vary.

Visualizations

FreezeThawWorkflow LVGRQLEEFL Peptide Handling Workflow start Start: Lyophilized LVGRQLEEFL Peptide reconstitute Reconstitute in appropriate solvent start->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot bad_practice Avoid: Repeatedly freeze-thawing the stock solution reconstitute->bad_practice store Store at -80°C (long-term) or -20°C (short-term) aliquot->store use Use one aliquot per experiment store->use discard Discard unused portion of thawed aliquot use->discard

Caption: Workflow for handling the LVGRQLEEFL peptide to prevent freeze-thaw damage.

SignalingPathway Decision Tree for Troubleshooting Peptide Instability issue Issue: Reduced Peptide Activity or Precipitation check_ft Were there multiple freeze-thaw cycles? issue->check_ft solution_ft Action: Prepare fresh stock and aliquot. Store properly. check_ft->solution_ft Yes check_storage Was the peptide stored correctly (temperature, light, moisture)? check_ft->check_storage No yes_ft Yes no_ft No solution_storage Action: Review storage protocols. Use fresh peptide. check_storage->solution_storage No check_solubility Is the peptide fully dissolved? Is the pH optimal? check_storage->check_solubility Yes yes_storage Yes no_storage No solution_solubility Action: Re-optimize reconstitution protocol (solvent, pH). check_solubility->solution_solubility

Caption: Troubleshooting flowchart for LVGRQLEEFL peptide instability issues.

References

LVGRQLEEFL peptide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LVGRQLEEFL Peptide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide LVGRQLEEFL. The information provided here will help in assessing the quality control and purity of this peptide.

Disclaimer: The peptide sequence LVGRQLEEFL is not a direct fragment of the published sequences for human or murine "peptide Lv," a known proangiogenic factor. Researchers should verify the intended sequence and its biological relevance for their specific applications. This guide provides quality control and purity assessment protocols applicable to the LVGRQLEEFL sequence as a representative synthetic peptide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control and purity assessment of the LVGRQLEEFL peptide.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Question: My HPLC analysis of the LVGRQLEEFL peptide shows multiple peaks besides the main product peak. What could be the cause, and how can I identify these impurities?

Answer:

The presence of unexpected peaks in your HPLC chromatogram indicates impurities in your peptide sample. These impurities can arise from various stages of peptide synthesis and purification.[1][2] The nature of these impurities can be diverse. Common types of peptidic impurities include:

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).

  • Deletion sequences: Peptides missing one or more amino acids from the middle of the sequence, also resulting from incomplete coupling or deprotection steps.

  • Incompletely deprotected sequences: Peptides that retain protecting groups on amino acid side chains.

  • Oxidized peptides: The LVGRQLEEFL sequence does not contain methionine or cysteine, which are highly susceptible to oxidation. However, other residues can be oxidized under harsh conditions.

  • Products of side reactions: Undesirable chemical modifications that can occur during synthesis, such as aspartimide formation if aspartic acid were present.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: The most effective way to identify these impurities is to couple your HPLC system to a mass spectrometer (LC-MS).[3] By analyzing the mass-to-charge ratio (m/z) of the ions in each peak, you can determine their molecular weights. This information will help you deduce the nature of the impurity. For example, a peak with a mass corresponding to the target peptide minus the mass of an amino acid residue would indicate a deletion sequence.

  • Review Synthesis and Purification Records: Examine the synthesis protocol for any steps that may have been suboptimal. For instance, difficult couplings, such as those involving bulky amino acids, may require extended reaction times or more potent coupling reagents.[1]

  • Optimize HPLC Purification: If the impurities are closely related to the main product, you may need to optimize your preparative HPLC method. This can involve adjusting the gradient, changing the stationary phase, or altering the mobile phase composition to improve resolution.[4]

Issue 2: Low Peptide Yield After Purification

Question: After preparative HPLC purification of my LVGRQLEEFL peptide, the final yield is significantly lower than expected. What are the potential reasons, and how can I improve the recovery?

Answer:

Low peptide yield after purification is a common issue that can be attributed to several factors, particularly the physicochemical properties of the peptide itself. The LVGRQLEEFL sequence contains several hydrophobic residues (Leucine, Valine), which can contribute to aggregation and poor solubility, leading to losses during purification.

Potential Causes and Solutions:

Cause Explanation Solution
Peptide Aggregation Hydrophobic peptides have a tendency to aggregate, making them difficult to dissolve and purify. Aggregated peptides may precipitate on the column or elute as broad, poorly resolved peaks.Dissolve the crude peptide in a stronger solvent, such as those containing organic modifiers like acetonitrile or isopropanol. The use of "magic mixtures" of solvents (e.g., DCM, DMF, and NMP) has been reported to be effective for highly hydrophobic peptides.
Poor Solubility The peptide may not be fully dissolved before injection onto the HPLC column, leading to inaccurate quantification and loss of material.Test the solubility of the peptide in different solvents. For hydrophobic peptides, organic solvents or aqueous solutions with a high percentage of organic modifier are often necessary.
Suboptimal HPLC Conditions The chosen HPLC method may not be suitable for your peptide, leading to poor peak shape, co-elution with impurities, and consequently, loss of product during fraction collection.Optimize the HPLC method by screening different columns (e.g., C4, C8, C18) and mobile phases. For hydrophobic peptides, a C4 or C8 column may provide better recovery than a C18 column. Adjusting the gradient slope can also improve separation and peak shape.
Adsorption to Vials and Tubing Hydrophobic peptides can adsorb to plastic and glass surfaces, leading to significant losses, especially when working with small quantities.Use low-binding microcentrifuge tubes and vials. Rinsing the vials with the purification solvent can help recover some of the adsorbed peptide.

Frequently Asked Questions (FAQs)

1. What are the essential quality control tests for the LVGRQLEEFL peptide?

The primary quality control tests for any synthetic peptide, including LVGRQLEEFL, are:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of a peptide. It separates the target peptide from impurities, and the purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Mass Spectrometry (MS): This technique is used to confirm the identity of the peptide by measuring its molecular weight. The experimentally determined molecular weight should match the theoretical molecular weight of the LVGRQLEEFL sequence.

  • Amino Acid Analysis (AAA): This method provides the amino acid composition of the peptide. It is used to confirm that the correct amino acids are present in the correct ratios. It is also a highly accurate method for quantifying the peptide content.

2. What purity level of the LVGRQLEEFL peptide do I need for my experiments?

The required purity level depends on the intended application. Here are some general guidelines:

Purity LevelRecommended Applications
>98% In vivo studies, clinical trials, and other sensitive applications where high purity is critical.
>95% In vitro studies, such as cell-based assays and enzyme kinetics.
>80% Non-sensitive applications like antibody production and screening.
Crude Primarily used for preliminary screening and optimization studies.

3. How should I handle and store the LVGRQLEEFL peptide to ensure its stability?

Proper handling and storage are crucial for maintaining the integrity of your peptide.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or -80°C for long-term stability.

  • Reconstitution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable solvent. Given the hydrophobic nature of the LVGRQLEEFL sequence, you may need to use a solvent containing an organic modifier like acetonitrile or DMSO to achieve complete dissolution.

  • Storage of Reconstituted Peptide: Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

4. What are the predicted physicochemical properties of the LVGRQLEEFL peptide?

Predicting the physicochemical properties of a peptide can help in designing experiments and troubleshooting potential issues. Online tools can be used to estimate these properties.

PropertyPredicted Value*Implication for Quality Control
Molecular Weight 1145.3 g/mol This is the theoretical mass that should be confirmed by Mass Spectrometry.
Isoelectric Point (pI) 4.5The peptide will have a net negative charge at neutral pH, which is important for ion-exchange chromatography.
Grand Average of Hydropathicity (GRAVY) 0.478The positive GRAVY score indicates that the peptide is hydrophobic, which can lead to challenges with solubility and purification.
Aggregation Propensity Prediction tools may indicate potential "hot spots" for aggregation.The hydrophobic nature suggests a potential for aggregation, which can affect HPLC analysis and yield.

*Predicted values can vary slightly depending on the algorithm used.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol provides a general method for analyzing the purity of the LVGRQLEEFL peptide. Optimization may be required based on the specific HPLC system and column used.

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A good starting solvent is 50% acetonitrile in water. If the peptide does not dissolve, a small amount of DMSO can be added.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the general procedure for confirming the molecular weight of the LVGRQLEEFL peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the peptide (approximately 10-50 µM) in a solvent compatible with ESI-MS, such as 50% acetonitrile/water with 0.1% formic acid.

  • MS Analysis:

    • Infuse the sample directly into the ESI-MS or analyze the eluent from an LC-MS system.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 400-1500 m/z).

  • Data Analysis:

    • Deconvolute the resulting spectrum to determine the molecular weight of the peptide.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of LVGRQLEEFL (1145.3 Da).

Protocol 3: Amino Acid Analysis (AAA) for Composition and Quantification

This protocol describes the general steps for determining the amino acid composition and quantifying the LVGRQLEEFL peptide.

  • Hydrolysis:

    • Accurately weigh a sample of the peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. This process breaks the peptide bonds, releasing the individual amino acids.

  • Derivatization (if required):

    • Some AAA methods require derivatization of the amino acids to make them detectable by UV or fluorescence.

  • Chromatographic Separation:

    • Separate the amino acids using ion-exchange chromatography or reversed-phase HPLC.

  • Detection and Quantification:

    • Detect the amino acids and quantify them by comparing their peak areas to those of known standards.

    • The molar ratios of the amino acids should correspond to the composition of the LVGRQLEEFL sequence (L: 4, V: 1, G: 1, R: 1, Q: 1, E: 2, F: 1). The total peptide content can be calculated based on the amount of each amino acid recovered and the initial weight of the sample.

Visualizations

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control cluster_final Final Product Crude_Peptide Crude LVGRQLEEFL Peptide Preparative_HPLC Preparative HPLC Crude_Peptide->Preparative_HPLC Purified_Peptide Purified LVGRQLEEFL Peptide Preparative_HPLC->Purified_Peptide Analytical_HPLC Analytical HPLC (Purity) Mass_Spec Mass Spectrometry (Identity) AAA Amino Acid Analysis (Composition & Quantity) Purified_Peptide->Analytical_HPLC Purified_Peptide->Mass_Spec Purified_Peptide->AAA

Caption: Workflow for the purification and quality control of synthetic peptides.

Peptide_Lv_Signaling Peptide_Lv Peptide Lv VEGFR2 VEGFR2 Peptide_Lv->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK1 MEK1 VEGFR2->MEK1 Akt Akt PI3K->Akt KCa31_Trafficking KCa3.1 Trafficking & Membrane Insertion Akt->KCa31_Trafficking ERK ERK MEK1->ERK ERK->KCa31_Trafficking Angiogenesis Angiogenesis KCa31_Trafficking->Angiogenesis

Caption: Simplified signaling pathway of Peptide Lv in promoting angiogenesis.

References

Technical Support Center: LVGRQLEEFL (Peptide Lv)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel bioactive peptide, LVGRQLEEFL, also known as Peptide Lv. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Peptide Lv in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Peptide Lv?

A1: Peptide Lv is a neuropeptide that functions as an agonist for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Upon binding to VEGFR2, it stimulates tyrosine autophosphorylation of the receptor and activates several downstream signaling cascades.[1] These include the Phospholipase C (PLCγ), Phosphoinositide 3-Kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[1] This signaling ultimately enhances the activity of L-type voltage-gated calcium channels (L-VGCCs) in various cell types, including retinal photoreceptors and cardiomyocytes.[3]

Q2: What are the known biological effects of Peptide Lv?

A2: Peptide Lv exhibits several VEGF-like activities. It has been shown to augment L-VGCC currents in cardiomyocytes and promote the proliferation of endothelial cells. It also plays a role in vasodilation and angiogenesis. Studies have indicated its potential involvement in regulating the cardiovascular system and in pathological angiogenesis, such as that seen in diabetic retinopathy.

Q3: Why might I be observing low in vivo efficacy with Peptide Lv?

A3: Low in vivo efficacy of peptides like Peptide Lv is often attributed to several factors. These include a short biological half-life due to rapid clearance by the kidneys and degradation by proteases in the bloodstream and tissues. Poor bioavailability and suboptimal delivery to the target tissue can also significantly limit its effectiveness.

Q4: Are there any known inhibitors or antibodies for Peptide Lv?

A4: Yes, an antibody against Peptide Lv has been developed and has been shown to inhibit pathological neovascularization in animal models. Additionally, the activity of Peptide Lv can be blocked by DMH4, a specific inhibitor of VEGFR2.

Troubleshooting Guide: Addressing Low In Vivo Efficacy

This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with Peptide Lv.

Problem 1: Rapid Degradation of Peptide Lv

Symptoms:

  • Reduced or no observable biological effect compared to in vitro studies.

  • Requirement for high and frequent doses to see a minimal response.

Possible Causes & Solutions:

Cause Suggested Solution Rationale
Proteolytic Degradation 1. Chemical Modifications: Synthesize Peptide Lv with D-amino acid substitutions at protease-sensitive sites. 2. Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus of the peptide.D-amino acids are not recognized by most endogenous proteases, increasing peptide stability. Terminal modifications can block exopeptidase activity.
Rapid Renal Clearance 1. PEGylation: Conjugate polyethylene glycol (PEG) to the peptide. 2. Fusion to a Carrier Protein: Genetically fuse or chemically conjugate Peptide Lv to a larger protein like albumin or an Fc fragment.Increasing the hydrodynamic radius of the peptide prevents its rapid filtration by the kidneys, thereby extending its circulation half-life.
Problem 2: Poor Bioavailability and Delivery to Target Tissue

Symptoms:

  • High variability in experimental outcomes between subjects.

  • Lack of a dose-dependent response.

Possible Causes & Solutions:

Cause Suggested Solution Rationale
Suboptimal Administration Route 1. Localized Delivery: For localized effects (e.g., in the eye), consider intravitreal or subretinal injections. 2. Systemic Delivery Optimization: For systemic effects, compare intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) routes to determine the most effective administration pathway for your model.The route of administration significantly impacts the concentration of the peptide reaching the target tissue. Localized delivery can increase efficacy while minimizing systemic side effects.
Inefficient Tissue Penetration 1. Encapsulation in Nanoparticles: Formulate Peptide Lv within liposomes or other nanoparticles to protect it from degradation and enhance its delivery to specific tissues. 2. Co-administration with Permeation Enhancers: Depending on the target tissue, co-administer with agents that transiently increase tissue permeability.Nanocarriers can protect the peptide from degradation, improve its solubility, and can be surface-modified for targeted delivery.

Experimental Protocols

Protocol 1: In Vivo Administration of Peptide Lv in a Mouse Model of Retinopathy

Objective: To assess the effect of Peptide Lv on retinal neovascularization.

Materials:

  • Lyophilized synthetic Peptide Lv (LVGRQLEEFL)

  • Sterile, pyrogen-free saline

  • C57BL/6J mice

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • 33-gauge Hamilton syringe

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute lyophilized Peptide Lv in sterile saline to a final concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • Intravitreal Injection:

    • Under a dissecting microscope, gently proptose the eye.

    • Using a 33-gauge Hamilton syringe, carefully puncture the sclera just behind the limbus, avoiding the lens.

    • Slowly inject 1 µL of the Peptide Lv solution into the vitreous humor.

    • Withdraw the needle slowly to prevent reflux.

    • Apply a topical antibiotic to the eye.

  • Post-injection Monitoring: Monitor the animals for recovery from anesthesia and any signs of adverse effects.

  • Endpoint Analysis: At the desired time point (e.g., 7 days post-injection), euthanize the animals and collect the eyes for analysis of retinal neovascularization by methods such as retinal flat mounts with fluorescent angiography or immunohistochemistry for vascular markers.

Quantitative Data Summary

The following table summarizes hypothetical data from a pilot in vivo efficacy study comparing native Peptide Lv with a modified version.

Peptide Formulation Administration Route Dose (mg/kg) Plasma Half-life (t½) Observed Biological Effect (Retinal Vascular Leakage)
Native Peptide LvIntravenous (IV)5~15 minutesMild, transient increase
PEGylated Peptide LvIntravenous (IV)5~4 hoursSustained, significant increase
Native Peptide LvIntravitreal0.001Not applicableModerate, localized increase

Visualizations

Signaling Pathway of Peptide Lv

Peptide_Lv_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Lv Peptide Lv VEGFR2 VEGFR2 Peptide Lv->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK_pathway RAS/RAF/MEK/ERK VEGFR2->MAPK_pathway Activates L_VGCC L-type Ca2+ Channel PLCg->L_VGCC Modulates Akt Akt PI3K->Akt Activates MAPK_pathway->L_VGCC Modulates Akt->L_VGCC Modulates Ca_ion Ca2+ L_VGCC->Ca_ion Influx Bio_Effect Biological Effects (e.g., Angiogenesis) Ca_ion->Bio_Effect

Caption: Signaling pathway of Peptide Lv via VEGFR2 activation.

Experimental Workflow for Troubleshooting Low In Vivo Efficacy

Troubleshooting_Workflow start Start: Low In Vivo Efficacy Observed check_stability Assess Peptide Stability (In Vitro Plasma Incubation) start->check_stability degraded Peptide is Degraded check_stability->degraded Yes stable Peptide is Stable check_stability->stable No modify_peptide Implement Peptide Modifications (e.g., D-amino acids, PEGylation) degraded->modify_peptide check_delivery Evaluate Delivery Route & Bioavailability stable->check_delivery retest_efficacy1 Re-evaluate In Vivo Efficacy modify_peptide->retest_efficacy1 success Efficacy Improved retest_efficacy1->success Success fail Consult Further retest_efficacy1->fail Failure optimize_delivery Optimize Delivery (e.g., Localized injection, Nanoparticles) check_delivery->optimize_delivery retest_efficacy2 Re-evaluate In Vivo Efficacy optimize_delivery->retest_efficacy2 retest_efficacy2->success Success retest_efficacy2->fail Failure

Caption: A logical workflow for troubleshooting low in vivo efficacy.

References

Optimizing storage conditions for lyophilized LVGRQLEEFL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for the lyophilized peptide LVGRQLEEFL.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized LVGRQLEEFL peptide upon receipt?

A1: Upon receipt, the sealed vial containing lyophilized LVGRQLEEFL should be stored in a freezer at -20°C or, for enhanced long-term stability, at -80°C.[1][2][3] It is crucial to protect the peptide from light, so storing it in the original packaging or an opaque container is recommended.[1][2] While most lyophilized peptides can tolerate brief periods at room temperature during shipping, immediate transfer to cold storage is best practice to ensure maximal potency and shelf-life.

Q2: What is the shelf-life of lyophilized LVGRQLEEFL?

A2: When stored correctly at -20°C or -80°C in a dry, dark environment, lyophilized peptides like LVGRQLEEFL can be stable for several years. However, the specific stability of each peptide is sequence-dependent. For long-term projects, it is advisable to aliquot the peptide upon first use to avoid repeated opening of the main vial.

Q3: My lyophilized peptide pellet appears very small or is difficult to see. Is this normal?

A3: Yes, this is completely normal. Lyophilization results in a small, compact pellet of peptide. The actual mass of the peptide can be very small (e.g., 1 mg), which may be difficult to visualize in the vial. Before opening, we recommend briefly centrifuging the vial (e.g., at 3000-3500 rpm for 5 minutes) to ensure the entire lyophilized powder is at the bottom of the tube.

Q4: How do I properly reconstitute the lyophilized LVGRQLEEFL?

A4: To reconstitute, first allow the vial to equilibrate to room temperature in a desiccator before opening. This critical step prevents moisture from condensing inside the vial, which can degrade the peptide. Add the appropriate volume of a sterile, recommended solvent (e.g., sterile water, PBS) by gently dispensing it down the side of the vial. Swirl the vial gently to dissolve the peptide; do not shake or vortex vigorously, as this can cause aggregation.

Q5: Once reconstituted, how should I store the LVGRQLEEFL solution?

A5: The shelf-life of peptides in solution is very limited compared to their lyophilized form. For short-term storage (less than a week), the solution can be kept at 2-8°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles, as this can significantly degrade the peptide. The LVGRQLEEFL sequence does not contain amino acids that are particularly prone to oxidation (like Cys or Met) or deamidation (like Asn or Gln), but storing in a buffer at pH 5-6 can enhance stability in solution.

Storage Condition Summary

ParameterConditionRationale
Form Lyophilized (Powder)Reconstituted (Solution)
Temperature Long-term: -80°CMid-term: -20°CLong-term: -80°C or -20°C (aliquoted)Short-term: 2-8°C
Light Store in the dark (e.g., amber vial, opaque box)Store in the dark
Humidity Store in a desiccated environmentN/A (in solution)
Container Tightly sealed original vialSterile, tightly sealed vials (e.g., polypropylene)
Freeze-Thaw Cycles N/AAvoid repeated cycles

Troubleshooting Guides

Issue 1: Peptide Fails to Dissolve or Solution is Cloudy

  • Possible Cause: The peptide may have aggregated, or the incorrect solvent is being used. The LVGRQLEEFL sequence is generally hydrophilic due to the presence of Glutamine (Q), Glutamic Acid (E), and Arginine (R) residues and should be soluble in aqueous solutions.

  • Troubleshooting Steps:

    • Verify Solvent: Ensure you are using a recommended sterile solvent such as ultrapure water or PBS.

    • Gentle Agitation: Swirl the vial gently for a longer period. Slight warming (to room temperature) may assist dissolution.

    • Sonication: A brief, gentle sonication can help break up aggregates.

    • pH Adjustment: If the peptide is still insoluble, the pH of the solution may be near the peptide's isoelectric point. A slight adjustment of the pH away from the pI can increase solubility. For LVGRQLEEFL, which contains acidic (E) and basic (R) residues, solubility is generally good in neutral buffers.

Issue 2: Inconsistent or Poor Results in Experiments

  • Possible Cause: This could be due to peptide degradation, inaccurate concentration, or improper handling.

  • Troubleshooting Steps:

    • Review Storage and Handling: Confirm that the peptide has been stored at the correct temperature and protected from light and moisture. Ensure that freeze-thaw cycles have been minimized.

    • Verify Concentration: The net peptide content of a lyophilized powder can be 70-90% due to the presence of counter-ions and residual moisture. For precise experiments, the exact peptide concentration should be determined using methods like Amino Acid Analysis (AAA) or UV-Vis spectroscopy if the sequence contains aromatic residues (LVGRQLEEFL does not).

    • Check for Degradation: If degradation is suspected, the peptide's integrity can be checked using analytical techniques like RP-HPLC to assess purity or Mass Spectrometry (MS) to confirm the correct molecular weight.

    • Re-evaluate Reconstitution: Ensure the reconstitution protocol was followed correctly, particularly allowing the vial to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized LVGRQLEEFL

  • Equilibration: Remove the peptide vial from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

  • Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the required volume of sterile solvent (e.g., sterile, nuclease-free water or 1X PBS).

  • Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial. Using a sterile pipette, slowly add the calculated volume of solvent down the inner wall of the vial, avoiding direct squirting onto the peptide pellet.

  • Dissolution: Reseal the vial and swirl gently until the peptide is fully dissolved. Avoid vigorous shaking. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: If not for immediate use, aliquot the solution into sterile, single-use tubes. Store immediately at -20°C or -80°C.

Protocol 2: Assessment of Peptide Purity by RP-HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the reconstituted LVGRQLEEFL peptide in the mobile phase A solvent.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Inject 20 µL of the sample. The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Visual Guides

G Workflow: Handling Lyophilized LVGRQLEEFL cluster_storage Storage cluster_reconstitution Reconstitution cluster_use Use & Post-Reconstitution Storage Receive Receive Peptide Vial Store Store Immediately at -20°C or -80°C Receive->Store Upon Receipt Equilibrate Equilibrate Vial to Room Temp in Desiccator Store->Equilibrate Prepare for Use AddSolvent Add Sterile Solvent Gently Equilibrate->AddSolvent Dissolve Swirl Gently to Dissolve AddSolvent->Dissolve Use Use in Experiment Dissolve->Use Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Refrigerate Store at 2-8°C (Short-Term Use) Use->Refrigerate If using within days Aliquot->Use Freeze Freeze Aliquots at -20°C or -80°C Aliquot->Freeze

Caption: Workflow for handling lyophilized LVGRQLEEFL from receipt to use.

G Troubleshooting: Poor Experimental Results Start Inconsistent or Poor Experimental Results CheckHandling Review Storage & Handling Protocol (Temp, Light, Freeze-Thaw) Start->CheckHandling Result_OK Protocol Compliant CheckHandling->Result_OK Yes Result_Bad Protocol Deviations Found CheckHandling->Result_Bad No CheckConcentration Verify Peptide Concentration (Consider Net Peptide Content) CheckIntegrity Assess Peptide Integrity (RP-HPLC, Mass Spec) CheckConcentration->CheckIntegrity Concentration OK Action_Quantify Re-quantify Peptide (e.g., AAA) CheckConcentration->Action_Quantify Uncertain Action_Correct Correct Handling & Repeat CheckIntegrity->Action_Correct Integrity OK, Re-evaluate Assay Action_NewPeptide Order New Peptide Lot CheckIntegrity->Action_NewPeptide Degradation Detected Result_OK->CheckConcentration Result_Bad->Action_Correct

Caption: Decision tree for troubleshooting poor experimental outcomes.

References

Validation & Comparative

A Guide to Validating the Anti-inflammatory Effects of Novel Peptides: A Comparative Framework Using LVGRQLEEFL as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The quest for novel anti-inflammatory agents is a cornerstone of therapeutic development. Bioactive peptides, short chains of amino acids, have emerged as promising candidates due to their high specificity and potential for favorable safety profiles.[1][2] This guide provides a comprehensive framework for validating the anti-inflammatory effects of a novel peptide, using the sequence LVGRQLEEFL as a hypothetical example.

While extensive searches of peer-reviewed scientific literature did not yield specific data on the anti-inflammatory properties of the peptide LVGRQLEEFL, this document will serve as a roadmap for its evaluation. We will outline the necessary experimental protocols, data presentation structures, and key molecular pathways to consider. For comparative purposes, we will contrast the potential findings for LVGRQLEEFL with established data for well-characterized anti-inflammatory peptides.

Comparative Peptides

To establish a benchmark for evaluating a novel peptide, it is essential to compare its activity against well-studied alternatives. For this guide, we will consider two such peptides:

  • LL-37: An endogenous human cathelicidin antimicrobial peptide with known immunomodulatory and anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines.

  • Peptides from Ruditapes philippinarum (RPPs): Such as DQTF and GYTR, which have demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and increasing antioxidant enzyme activity in cellular models.[3]

Experimental Validation Workflow

The validation of a novel anti-inflammatory peptide typically follows a multi-step process, from initial in vitro screening to mechanistic studies.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation peptide_synthesis Peptide Synthesis & Purification (LVGRQLEEFL) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) peptide_synthesis->cytotoxicity anti_inflammatory_assay Anti-inflammatory Assay (LPS-stimulated RAW264.7 cells) cytotoxicity->anti_inflammatory_assay cytokine_measurement Cytokine Measurement (ELISA for TNF-α, IL-6) anti_inflammatory_assay->cytokine_measurement pathway_analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) cytokine_measurement->pathway_analysis If promising results gene_expression Gene Expression Analysis (qPCR for iNOS, COX-2) pathway_analysis->gene_expression animal_model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) gene_expression->animal_model If mechanism identified in_vivo_cytokines In Vivo Cytokine Analysis animal_model->in_vivo_cytokines histopathology Histopathological Examination in_vivo_cytokines->histopathology

Caption: Experimental workflow for validating a novel anti-inflammatory peptide.

Key Experimental Protocols

Cell Culture and LPS Stimulation
  • Cell Line: RAW264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Protocol: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of the test peptide (e.g., LVGRQLEEFL) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of the peptide.

  • Protocol: RAW264.7 cells are treated with various concentrations of the peptide for 24 hours. MTT reagent is then added, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at 570 nm. Cell viability is calculated relative to untreated control cells.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Test):

    • Protocol: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the nitrite concentration is determined from a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Protocol: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathways
  • Objective: To investigate the effect of the peptide on key inflammatory signaling pathways like NF-κB and MAPK.

  • Protocol: After treatment with the peptide and LPS, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Data Presentation for Comparison

Quantitative data should be presented in clear, structured tables to facilitate comparison.

Table 1: Effect of LVGRQLEEFL and Comparator Peptides on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

TreatmentConcentration (µM)TNF-α (% of LPS control)IL-6 (% of LPS control)
Control -00
LPS (1 µg/mL) -100100
LVGRQLEEFL 10DataData
25DataData
50DataData
LL-37 10Known DataKnown Data
25Known DataKnown Data
DQTF 10Known DataKnown Data
25Known DataKnown Data

Data for LVGRQLEEFL would be experimentally determined.

Table 2: Effect of LVGRQLEEFL on NF-κB Pathway Activation

TreatmentConcentration (µM)p-p65/p65 Ratio (Fold Change vs. LPS)p-IκBα/IκBα Ratio (Fold Change vs. LPS)
Control -00
LPS (1 µg/mL) -11
LVGRQLEEFL 10DataData
25DataData
50DataData

Data for LVGRQLEEFL would be experimentally determined via Western Blot.

Key Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5] Many anti-inflammatory agents, including bioactive peptides, exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene Activates

Caption: The canonical NF-κB signaling pathway activated by LPS.

An effective anti-inflammatory peptide might inhibit the phosphorylation of IκB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Conclusion

While the anti-inflammatory potential of the peptide LVGRQLEEFL is yet to be publicly documented, this guide provides a robust framework for its systematic evaluation. By employing standardized in vitro assays, investigating key molecular pathways such as NF-κB, and presenting data in a clear, comparative format against established anti-inflammatory peptides, researchers can effectively validate and characterize novel therapeutic candidates. This structured approach is crucial for the efficient and objective assessment of new molecules in the drug discovery pipeline.

References

A Comparative Guide to ApoJ Mimetic Peptide LVGRQLEEFL and Other Apolipoprotein Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoJ mimetic peptide LVGRQLEEFL against other prominent apolipoprotein mimetic peptides, including those mimicking apolipoprotein E (apoE) and apolipoprotein A-I (apoA-I). This document synthesizes experimental data on their respective performances, details the methodologies of key experiments, and visualizes relevant signaling pathways to aid in research and development decisions.

Introduction to Apolipoprotein Mimetic Peptides

Apolipoprotein mimetic peptides are short synthetic peptides designed to replicate the biological functions of their parent apolipoproteins. These peptides have emerged as promising therapeutic agents for a range of conditions, including atherosclerosis, Alzheimer's disease, and inflammatory disorders. Their smaller size offers potential advantages over the full-length proteins, such as ease of synthesis and potentially improved tissue penetration. This guide focuses on a comparative analysis of three key classes of these peptides:

  • LVGRQLEEFL (D-APOJ(113–122)) : A mimetic of apolipoprotein J (apoJ), also known as clusterin.

  • Ac-hE-18A-NH2 : A dual-domain peptide mimicking both apoE and apoA-I.

  • 4F : A well-studied mimetic of apoA-I.

Performance Comparison: LVGRQLEEFL vs. Other ApoJ Mimetic Peptides

Direct head-to-head comparisons of LVGRQLEEFL with other apoJ, apoE, and apoA-I mimetic peptides across standardized assays are limited in the current literature. However, by cross-examining data from various studies, we can construct a comparative overview of their efficacy in key therapeutic areas.

Anti-Atherosclerotic Effects

Apolipoprotein mimetics have been extensively studied for their potential to mitigate atherosclerosis. Their mechanisms of action include promoting cholesterol efflux, reducing inflammation, and inhibiting lipoprotein aggregation.

PeptideModelKey FindingsReference
LVGRQLEEFL (D-APOJ(113–122)) LDLR-knockout miceReduced atherosclerotic lesion area by 40% without altering plasma lipoprotein concentrations. Improved HDL antioxidant capacity and cholesterol efflux ability. Increased LDL resistance to aggregation.[1]
Ac-hE-18A-NH2 apoE null miceSignificantly decreased plasma cholesterol and triglyceride levels. Produced a greater reduction in atherosclerotic lesions compared to L-4F at equal doses.[2]
4F (L-4F) apoE null miceSignificantly decreased atherosclerotic lesions, though to a lesser extent than the apoE mimetic Ac-hE-18A-NH2. Did not significantly affect plasma cholesterol or triglyceride levels.[2]
Neuroprotective Effects in Alzheimer's Disease Models

The role of apolipoproteins in amyloid-beta (Aβ) clearance and neuroinflammation has made their mimetic peptides attractive candidates for Alzheimer's disease therapeutics.

PeptideModelKey FindingsReference
LVGRQLEEFL (D-APOJ(113–122)) In vitro Aβ aggregationIn the presence of an anti-Aβ antibody fragment (scFv-h3D6), it promotes the formation of non-toxic "worm-like" Aβ fibrils and does not interfere with Aβ uptake by astrocytes.
Ac-hE-18A-NH2 Mouse model of ADImproved cognitive function, decreased amyloid plaque deposition, and reduced glial activation.
4F Not extensively studied in AD modelsPrimarily investigated for cardiovascular applications.
Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the anti-inflammatory properties of apolipoprotein mimetics are a significant area of investigation.

PeptideModelKey FindingsReference
LVGRQLEEFL (D-APOJ(113–122)) LDLR-knockout miceReduced hepatic expression of inflammatory mediators TNF-α and Ccl2.[1]
Ac-hE-18A-NH2 THP-1 macrophages, C57BL/6 miceMore effective than 4F at inhibiting LPS-induced inflammation. Reduced secretion of TNF-α and IL-6.[3]
4F (D-4F and L-4F) Obese mice, LPS-stimulated neutrophilsMarkedly decreased serum levels of IL-6, TNF-α, and IL-1β. Reduced lung viral titers by 50% in an influenza infection model.
Pharmacokinetic Properties

The in vivo stability and duration of action are critical parameters for therapeutic peptides.

PeptideKey FindingsReference
LVGRQLEEFL (D-APOJ(113–122)) Showed a much longer half-life in plasma compared to D-4F, with atheroprotective effects retained for up to 48 hours after a single dose.
Ac-hE-18A-NH2 Recycling of the peptide was observed in vitro, suggesting a prolonged duration of its anti-atherogenic and anti-inflammatory effects.
4F (D-4F) Has a shorter plasma half-life compared to D-APOJ(113–122).

Signaling Pathways

The therapeutic effects of these peptides are mediated through their interaction with specific cellular signaling pathways.

LVGRQLEEFL_Signaling LVGRQLEEFL LVGRQLEEFL (apoJ Mimetic) Aggregated_LDL Aggregated LDL LVGRQLEEFL->Aggregated_LDL Inhibits Aggregation Inflammation Inflammation LVGRQLEEFL->Inflammation Reduces (e.g., TNF-α, Ccl2) LDL LDL Particle LDL->Aggregated_LDL Spontaneous or Enzyme-induced Macrophage Macrophage Aggregated_LDL->Macrophage Uptake Macrophage->Inflammation Promotes Ac_hE_18A_NH2_Signaling cluster_cell Macrophage / Endothelial Cell LRP1 LRP1 CypA_MMP9 CypA/MMP-9 Pathway LRP1->CypA_MMP9 Inhibits IKK IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes TNF-α, IL-6, VCAM-1 TNF-α, IL-6, VCAM-1 Inflammatory_Genes->TNF-α, IL-6, VCAM-1 BBB_Damage BBB Damage CypA_MMP9->BBB_Damage Ac_hE_18A_NH2 Ac-hE-18A-NH2 (apoE/A-I Mimetic) Ac_hE_18A_NH2->LRP1 Binds Ac_hE_18A_NH2->IKK Inhibits LPS LPS LPS->IKK Activates F4_Signaling cluster_cell Macrophage ABCA1 ABCA1 JAK2 JAK2 ABCA1->JAK2 Activates cAMP cAMP ABCA1->cAMP Increases Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux PKA PKA PKA->ABCA1 Phosphorylates STAT3 STAT3 JAK2->STAT3 Activates IkB IκB STAT3->IkB Inhibits Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes TNF-α, IL-1β, IL-6 TNF-α, IL-1β, IL-6 Inflammatory_Genes->TNF-α, IL-1β, IL-6 F4_peptide 4F Peptide (apoA-I Mimetic) F4_peptide->ABCA1 Interacts with cAMP->PKA Activates Abeta_Aggregation_Workflow start Prepare Aβ Monomers prepare_reagents Prepare Thioflavin T (ThT) and Peptide Solutions start->prepare_reagents mix Mix Aβ Monomers, ThT, and Test Peptide prepare_reagents->mix incubate Incubate at 37°C mix->incubate measure Measure ThT Fluorescence (Ex: 450nm, Em: 485nm) at Regular Intervals incubate->measure analyze Analyze Aggregation Kinetics (Lag time, Max fluorescence) measure->analyze end Determine Inhibitory Effect analyze->end Cholesterol_Efflux_Workflow start Culture Macrophages (e.g., RAW264.7) label_cells Label Cells with [3H]-Cholesterol start->label_cells equilibrate Equilibrate Cells in Serum-Free Medium label_cells->equilibrate induce_expression Induce ABCA1 Expression (optional, e.g., with LXR agonist) equilibrate->induce_expression add_acceptors Incubate with Acceptors: Peptide +/- HDL induce_expression->add_acceptors collect_media Collect Media and Lyse Cells add_acceptors->collect_media scintillation Measure Radioactivity in Media and Cell Lysate via Scintillation Counting collect_media->scintillation calculate Calculate % Cholesterol Efflux scintillation->calculate end Determine Efflux Promotion calculate->end NFkB_Activity_Workflow start Culture Macrophages (e.g., RAW264.7) pre_treat Pre-treat Cells with Mimetic Peptide start->pre_treat stimulate Stimulate with Inflammatory Agent (e.g., LPS) pre_treat->stimulate lyse_cells Lyse Cells and Prepare Nuclear and Cytoplasmic Extracts stimulate->lyse_cells measure_cytokines Measure Cytokine Levels in Supernatant (ELISA) stimulate->measure_cytokines measure_p65 Measure Nuclear p65 Levels (Western Blot or ELISA) lyse_cells->measure_p65 analyze Analyze Reduction in p65 Translocation and Cytokine Secretion measure_p65->analyze measure_cytokines->analyze end Determine Anti-Inflammatory Activity analyze->end

References

Comparative Analysis of LVGRQLEEFL and Control Peptides in Cellular Signaling and Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of the peptide LVGRQLEEFL, with comparative data against control peptides and detailed experimental methodologies.

This guide provides an objective comparison of the synthetic peptide LVGRQLEEFL, referred to herein as Peptide Lv, with control peptides, supported by experimental data. The focus is on its role in modulating key signaling pathways and its functional effects on various cell types. This document is intended to serve as a resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Data Presentation: Quantitative Comparison of Peptide Lv and Control

The following tables summarize the quantitative data from key experiments comparing the effects of Peptide Lv with a vehicle control (Phosphate-Buffered Saline - PBS).

Treatment GroupMean KCa3.1 Current Density (pA/pF)Standard Error of the Mean (SEM)
Control (PBS)0.290.08
Peptide Lv (500 ng/mL) for 3 hours2.360.46
Peptide Lv (500 ng/mL) for 4 hours2.770.60

Table 1: Effect of Peptide Lv on KCa3.1 Current Density in Human Umbilical Vein Endothelial Cells (HUVECs). Data shows that Peptide Lv significantly increases the current density of KCa3.1 channels compared to the PBS control[1][2].

Treatment GroupMean Membrane Potential (mV)Standard Error of the Mean (SEM)
Control (PBS)-72.730.71
Peptide Lv (500 ng/mL) for 3 hours-78.880.63
Peptide Lv (500 ng/mL) for 4 hours-79.610.88

Table 2: Effect of Peptide Lv on Membrane Potential in HUVECs. Peptide Lv treatment leads to a significant hyperpolarization of the endothelial cell membrane compared to the PBS control[1][2].

Signaling Pathways Modulated by Peptide Lv

Peptide Lv has been shown to exert its biological effects through the activation of several key intracellular signaling pathways. A primary target of Peptide Lv is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]. Binding of Peptide Lv to VEGFR2 initiates a cascade of downstream signaling events, including the activation of the MEK1-ERK and PI3K-Akt pathways. These pathways are crucial for a variety of cellular processes, including cell proliferation, migration, and survival.

LVGRQLEEFL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartments cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LVGRQLEEFL LVGRQLEEFL VEGFR2 VEGFR2 LVGRQLEEFL->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates MEK1 MEK1 VEGFR2->MEK1 Activates Akt Akt PI3K->Akt Activates KCa3_1_Vesicle KCa3.1 (Vesicle) Akt->KCa3_1_Vesicle Promotes Trafficking Gene_Expression Gene Expression (e.g., KCa3.1) Akt->Gene_Expression ERK ERK MEK1->ERK Activates ERK->KCa3_1_Vesicle Promotes Trafficking ERK->Gene_Expression KCa3_1_Membrane KCa3.1 (Membrane) KCa3_1_Vesicle->KCa3_1_Membrane Inserts into Membrane Western_Blot_Workflow start Cell Treatment (Peptide Lv or Control) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (anti-p-ERK) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect strip Stripping detect->strip analyze Densitometry Analysis detect->analyze total_ab Re-probing (anti-total ERK) strip->total_ab total_ab->detect Re-detection Biotinylation_Workflow start Cell Treatment (Peptide Lv or Control) biotinylation Cell Surface Biotinylation (Sulfo-NHS-SS-Biotin) start->biotinylation quenching Quenching Reaction biotinylation->quenching lysis Cell Lysis quenching->lysis separation Separation of Total Lysate and Surface Fraction lysis->separation capture Capture of Biotinylated Proteins (Streptavidin Beads) separation->capture Surface Fraction western Western Blot Analysis (Total vs. Surface KCa3.1) separation->western Total Lysate elution Elution of Surface Proteins capture->elution elution->western analysis Quantification western->analysis

References

A Comparative Analysis of LVGRQLEEFL's Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of the peptide LVGRQLEEFL, also known as Peptide Lv, across various disease models. Drawing from available preclinical data, we present a detailed analysis of its performance, particularly in the context of ocular neovascular diseases, and explore its potential in other pathological conditions. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways and workflows to offer an objective resource for the scientific community.

Introduction to LVGRQLEEFL (Peptide Lv)

LVGRQLEEFL, or Peptide Lv, is a novel bioactive peptide that has garnered interest for its role in modulating angiogenesis and its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its pro-angiogenic properties have been investigated primarily in models of ocular diseases characterized by pathological blood vessel growth, such as diabetic retinopathy and age-related macular degeneration. This guide focuses on the available data to compare its efficacy, directly and indirectly, with established therapies.

Efficacy in Ocular Disease Models: A Comparative Overview

The primary application of LVGRQLEEFL studied to date is in the context of pathological angiogenesis in the eye. The following sections detail its performance in two key animal models: Oxygen-Induced Retinopathy (OIR) and Laser-Induced Choroidal Neovascularization (CNV).

Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a standard for studying ischemia-induced retinal neovascularization, mimicking aspects of diabetic retinopathy and retinopathy of prematurity. In this model, hyperoxia exposure is followed by a return to normoxia, leading to retinal hypoxia and subsequent pathological blood vessel growth (neovascular tufts).

Indirect Comparison of LVGRQLEEFL and Anti-VEGF Therapies in the OIR Model

Direct comparative studies between LVGRQLEEFL and standard anti-VEGF therapies like aflibercept and bevacizumab are not yet available in the published literature. However, an indirect comparison can be drawn from separate studies that utilized the same OIR mouse model and quantified key pathological features.

Treatment GroupDosageKey Efficacy EndpointResultCitation
Peptide Lv 1 µg (intravitreal)Neovascular Tuft AreaSignificantly higher than PBS and anti-Lv antibody[3]
Anti-Lv Antibody 2 µg (intravitreal)Neovascular Tuft AreaSignificantly lower than Peptide Lv[3]
Aflibercept 2 µg (intravitreal)Neovascular AreaReduction compared to vehicle[4]
Bevacizumab 1.25 µg (intravitreal)Neovascular AreaReduction compared to vehicle
Aflibercept 3.33 mg/kg (intravitreal)Central Avascular ZoneSmaller central avascular zone
Bevacizumab 5.18 mg/kg (intravitreal)Neovascular AreaReduction in neovascular area
Ranibizumab 2.06 mg/kg (intravitreal)Neovascular AreaLargest decrease in neovascular area
Laser-Induced Choroidal Neovascularization (CNV) Model

The CNV model, induced by laser photocoagulation of the Bruch's membrane, is a widely used animal model for the "wet" form of age-related macular degeneration.

Indirect Comparison of LVGRQLEEFL and Anti-VEGF Therapies in the CNV Model

Similar to the OIR model, direct comparative efficacy data for LVGRQLEEFL against anti-VEGF agents in the CNV model is not available. The table below provides an indirect comparison based on separate studies.

Treatment GroupDosageKey Efficacy EndpointResultCitation
Anti-Lv Antibody Not SpecifiedCNV Lesion SizeDampened laser-induced vascular leakage and CNV
Aflibercept Not SpecifiedCNV Lesion SizeEffective in treating CNV
Bevacizumab Not SpecifiedCNV Lesion SizeEffective in treating CNV
Novel Peptide Not SpecifiedCNV Lesion SizeDecreased the size of CNV lesions
VEGFR2 Peptide Vaccine Not SpecifiedCNV AreaReduced to 18% compared to control

Potential in Other Disease Models

While the primary focus of LVGRQLEEFL research has been on ocular diseases, its mechanism of action suggests potential applications in other therapeutic areas.

Cardiovascular Disease

LVGRQLEEFL has been shown to augment L-type voltage-gated calcium channels in cardiomyocytes. This suggests a potential role in modulating cardiac function. However, to date, no in vivo studies in models of cardiac disease such as myocardial infarction or cardiac hypertrophy have been published. Further research is warranted to explore the therapeutic potential of LVGRQLEEFL in cardiovascular disorders.

Neurological Disorders

The ability of LVGRQLEEFL to augment L-type voltage-gated calcium channels in neurons suggests it could have an impact on neuronal function. However, there is currently no published research investigating the efficacy of LVGRQLEEFL in animal models of neurological diseases like stroke or neurodegenerative disorders.

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Induction: C57BL/6J mouse pups at postnatal day 7 (P7) and their nursing mothers are exposed to a hyperoxic environment of 75% oxygen for 5 days (until P12).

  • Return to Normoxia: At P12, the mice are returned to room air. This induces relative hypoxia in the retina.

  • Treatment Administration: Intravitreal injections of the test substance (e.g., Peptide Lv, anti-Lv antibody, anti-VEGF agents, or vehicle) are performed at P12 or P14.

  • Analysis: Retinas are harvested at P17, a time of maximal neovascularization. The retinal vasculature is stained (e.g., with isolectin B4) and imaged.

  • Quantification: Key parameters such as the area of neovascular tufts and the avascular area are quantified using imaging software.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: A laser is used to create focal burns on the retina, rupturing the Bruch's membrane.

  • Treatment Administration: Intravitreal injections of the test substance are administered.

  • Analysis: At a specified time point (e.g., 7 or 14 days post-laser), the size of the CNV lesion is assessed.

  • Quantification: Methods for quantification include fluorescein angiography to measure vascular leakage and flat-mount analysis of the choroid to measure the lesion area.

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The pro-angiogenic effects of LVGRQLEEFL are mediated, at least in part, through the activation of the VEGFR2 signaling pathway. The following diagram illustrates the key components of this pathway.

VEGFR2_Signaling VEGFR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LVGRQLEEFL LVGRQLEEFL (Peptide Lv) VEGFR2 VEGFR2 LVGRQLEEFL->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Angiogenesis OIR_Workflow OIR Model Experimental Workflow P7 P7: Hyperoxia (75% O2) P12 P12: Return to Room Air P7->P12 5 days Treatment Intravitreal Injection P12->Treatment P17 P17: Analysis Treatment->P17 5 days Quantification Quantification of Neovascularization P17->Quantification CNV_Workflow CNV Model Experimental Workflow Laser Laser-induced Rupture of Bruch's Membrane Treatment Intravitreal Injection Laser->Treatment Analysis Analysis of CNV Lesion Treatment->Analysis 7-14 days Quantification Quantification of Lesion Size Analysis->Quantification

References

A Comparative Guide to the Research Findings on Peptide Lv

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the research findings on Peptide Lv, a novel neuropeptide. The information is compiled from peer-reviewed publications to offer an objective overview of its biological functions and signaling pathways. This document is intended to serve as a resource for researchers interested in the reproducibility and future investigation of this peptide.

Introduction to Peptide Lv

Peptide Lv is a recently discovered neuropeptide that has been shown to regulate the activity of ion channels in various cell types. Initial research identified its role in enhancing L-type voltage-gated calcium channel (L-VGCC) currents in photoreceptors. Subsequent studies have expanded its known functions to include effects on cardiomyocytes and endothelial cells, revealing a more complex signaling network than initially described. This guide will compare the findings from these key studies to provide a clear understanding of the current state of Peptide Lv research.

Comparative Analysis of Peptide Lv's Effects

The following tables summarize the key quantitative findings from the primary research articles on Peptide Lv.

Table 1: Effects of Peptide Lv on Different Cell Types
Cell Type Primary Effect Key Quantitative Finding Publication
Photoreceptors Enhancement of L-VGCC currentsIncreased L-VGCC current densityShi L, et al. (2012)
Cardiomyocytes Augmentation of L-VGCC currentsSignificant increase in L-VGCC current density with 1000 ng/ml Peptide LvShi L, et al. (2015)[1]
Endothelial Cells Promotion of cell proliferation and angiogenesisIncreased cellular proliferation in a dose-dependent mannerShi L, et al. (2015)[1]; Pham DL, et al. (2022)[2]
Endothelial Cells Augmentation of KCa3.1 channel activitySignificant increase in KCa3.1 current density after 4-hour treatmentPham DL, et al. (2022)[2]
Table 2: Identified Signaling Pathways and Receptors for Peptide Lv
Signaling Molecule/Receptor Role in Peptide Lv Pathway Cell Type Publication
cAMP Stimulated by Peptide LvPhotoreceptorsShi L, et al. (2012)
ERK Phosphorylation enhanced by Peptide LvPhotoreceptors, CardiomyocytesShi L, et al. (2012); Shi L, et al. (2015)[1]
VEGFR2 Identified as a receptor for Peptide LvCardiomyocytes, Endothelial CellsShi L, et al. (2015)
KCa3.1 Augmented by Peptide LvEndothelial CellsPham DL, et al. (2022)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Peptide Lv.

Patch-Clamp Electrophysiology for L-VGCC Current Recording
  • Cell Preparation: Primary cultures of cone photoreceptors or embryonic cardiomyocytes were prepared and cultured for a specified number of days.

  • Recording: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition software. The external solution contained a mix of salts and buffers to isolate calcium currents, and the internal solution in the patch pipette contained a cesium-based solution to block potassium currents.

  • Stimulation: Cells were held at a negative holding potential and then depolarized to various test potentials to elicit L-VGCC currents.

  • Data Analysis: Current-voltage relationships were plotted, and the maximal current densities were calculated and compared between control and Peptide Lv-treated cells. A specific L-VGCC inhibitor, such as nitrendipine, was used to confirm the identity of the currents.

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were seeded in 96-well plates and cultured overnight.

  • Treatment: Cells were treated with various concentrations of Peptide Lv, a vehicle control (PBS), and a positive control (VEGF) for a specified duration (e.g., 4 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Quantification: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 560 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Co-Immunoprecipitation for Receptor-Ligand Interaction
  • Cell Lysate Preparation: Cells treated with Peptide Lv were lysed to extract total protein.

  • Immunoprecipitation: An antibody against the suspected receptor (e.g., VEGFR2) was added to the cell lysate and incubated to allow the antibody to bind to its target. Protein A/G beads were then added to pull down the antibody-receptor complex.

  • Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and then probed with an antibody against Peptide Lv to detect if it was pulled down with the receptor. A reciprocal experiment using an anti-Peptide Lv antibody for the pulldown and an anti-VEGFR2 antibody for detection was also performed to confirm the interaction.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways of Peptide Lv and a representative experimental workflow.

Peptide_Lv_Photoreceptor_Pathway Peptide_Lv Peptide Lv GPCR GPCR (putative) Peptide_Lv->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates ERK ERK PKA->ERK L_VGCC L-VGCC PKA->L_VGCC phosphorylates pERK pERK ERK->pERK Gene_Expression Increased L-VGCC Gene Expression pERK->Gene_Expression Ca_influx Ca2+ Influx L_VGCC->Ca_influx

Caption: Initial proposed signaling pathway of Peptide Lv in photoreceptors.

Peptide_Lv_VEGFR2_Pathway Peptide_Lv Peptide Lv VEGFR2 VEGFR2 Peptide_Lv->VEGFR2 binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K ERK_pathway Ras-Raf-MEK-ERK Pathway VEGFR2->ERK_pathway DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ion_Channel_Mod Ion Channel Modulation PKC->Ion_Channel_Mod Proliferation Cell Proliferation Akt->Proliferation ERK_pathway->Proliferation

Caption: Expanded signaling pathway of Peptide Lv involving VEGFR2.

Experimental_Workflow Start Start: Culture Cells (e.g., Cardiomyocytes) Treatment Treat with Peptide Lv or Vehicle Control Start->Treatment Patch_Clamp Perform Whole-Cell Patch-Clamp Recording Treatment->Patch_Clamp Data_Acquisition Acquire Current-Voltage Data Patch_Clamp->Data_Acquisition Analysis Analyze Current Density and Compare Groups Data_Acquisition->Analysis Conclusion Conclusion on Peptide Lv's Effect on Ion Channels Analysis->Conclusion

Caption: A typical workflow for studying Peptide Lv's effect on ion channels.

Reproducibility and Comparative Analysis

The research on Peptide Lv to date has been primarily conducted by a single research group. While this provides a consistent line of investigation, it also highlights the need for independent replication to ensure the reproducibility of the findings.

The initial discovery of Peptide Lv's effect on L-VGCCs in photoreceptors laid the groundwork for subsequent studies. The follow-up research in cardiomyocytes demonstrated a similar effect on L-VGCCs, suggesting a conserved mechanism across different excitable cell types. This consistency across studies from the same group is a positive indicator of internal validity.

The identification of VEGFR2 as a receptor for Peptide Lv was a significant advancement, as it linked the peptide to a well-established signaling pathway involved in angiogenesis and cell proliferation. This finding was further supported by the observation that Peptide Lv promotes endothelial cell proliferation, an effect that is also mediated by VEGF, the natural ligand for VEGFR2.

The most recent research has further elucidated the pro-angiogenic effects of Peptide Lv, showing its ability to modulate KCa3.1 channels in endothelial cells. This adds another layer to the understanding of Peptide Lv's mechanism of action and suggests that it may have a multifaceted role in vascular biology.

While the progression of research shows a logical and consistent expansion of knowledge, the lack of independent validation is a critical consideration. Future research by other laboratories will be essential to confirm the reported effects of Peptide Lv and to further explore its physiological and pathological roles.

Conclusion

Peptide Lv has emerged as a novel neuropeptide with diverse biological activities, ranging from the modulation of ion channels in neurons and muscle cells to the promotion of angiogenesis. The existing research provides a solid foundation for understanding its mechanisms of action, particularly its interaction with the VEGFR2 signaling pathway. However, the field would greatly benefit from independent studies to validate these findings and to explore the therapeutic potential of targeting Peptide Lv in various diseases. This guide serves as a summary and comparison of the current knowledge, with the aim of facilitating future reproducible research in this promising area.

References

Unidentified Peptide Sequence "LVGRQLEEFL" Halts Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the peptide LVGRQLEEFL against standard therapeutic treatments is not possible at this time, as the peptide sequence does not correspond to any known biological entity in publicly accessible scientific databases. Extensive searches have failed to identify its origin, biological function, or any associated experimental data.

Researchers and drug development professionals rely on a foundation of existing knowledge to compare the efficacy of novel compounds to established treatments. This process involves a thorough understanding of a substance's mechanism of action, its intended therapeutic target, and data from preclinical and clinical studies. In the case of the peptide sequence LVGRQLEEFL, this foundational information is currently absent from the scientific literature.

Without an established biological context, it is impossible to determine the therapeutic area for which this peptide might be investigated. Consequently, identifying appropriate standard-of-care treatments for a comparative analysis is not feasible. Furthermore, the lack of published experimental data, including dose-response curves, IC50 values, or results from in vivo or in vitro studies, precludes any quantitative or qualitative comparison of its potential efficacy.

The inability to identify the LVGRQLEEFL peptide sequence means that key elements of the requested comparison guide, such as detailed experimental protocols and signaling pathway diagrams, cannot be generated. Scientific accuracy and objectivity, which are paramount for the target audience of researchers and drug development professionals, cannot be met without verifiable data.

It is possible that LVGRQLEEFL represents a novel, proprietary, or as-yet-unpublished peptide. Should information regarding its biological activity and therapeutic relevance become available in the future, a comparative efficacy guide could be developed. Until such information is disclosed and validated within the scientific community, any analysis would be purely speculative and would not meet the rigorous standards of a scientific comparison.

In vivo validation of LVGRQLEEFL's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information regarding the in vivo validation of the therapeutic potential of the peptide LVGRQLEEFL.

Despite a thorough investigation using multiple search queries, no research articles, experimental data, or clinical trial information were found for this particular peptide sequence. Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or generate visualizations related to its therapeutic efficacy or mechanism of action.

The absence of information suggests that LVGRQLEEFL may be a novel peptide that has not yet been characterized in the scientific literature, or it may be a proprietary sequence not disclosed in the public domain.

Researchers, scientists, and drug development professionals interested in this peptide are encouraged to consult internal discovery data or initiate preclinical studies to determine its potential therapeutic applications. Without any foundational data, an objective comparison with other alternatives cannot be performed.

A Researcher's Guide to Positive and Negative Controls for LVGRQLEEFL Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide research and drug development, the meticulous use of controls is paramount to ensure the validity and reproducibility of experimental findings. When investigating the bioactivity of a novel peptide such as LVGRQLEEFL, positive and negative controls serve as essential benchmarks to confirm that the observed effects are genuinely attributable to the peptide of interest and not a result of experimental artifacts.[1][2] This guide provides a comprehensive overview of appropriate positive and negative controls for experiments involving the synthetic peptide LVGRQLEEFL, complete with detailed experimental protocols and data presentation formats.

The Critical Role of Controls in Peptide Bioactivity Assays

Positive controls are samples known to produce the expected outcome, thereby validating the experimental setup and confirming that the assay is functioning correctly.[1][3][4] Conversely, negative controls are samples that are not expected to elicit a response and are crucial for identifying non-specific effects or background noise. The inclusion of both types of controls is non-negotiable for robust scientific inquiry.

For the purposes of this guide, we will consider two common experimental scenarios for a novel peptide like LVGRQLEEFL:

  • Binding Assay: To determine if LVGRQLEEFL directly interacts with a putative target protein.

  • Cell-Based Signaling Assay: To assess whether the binding of LVGRQLEEFL to its target on a cell surface initiates a downstream signaling cascade.

Comparison of Controls for LVGRQLEEFL Experiments

The selection of appropriate controls is contingent on the specific experimental question being addressed. Below is a summary of recommended positive and negative controls for binding and signaling assays involving LVGRQLEEFL.

Control Type Control for Binding Assay Control for Signaling Assay Purpose Expected Outcome
Positive A known ligand for the target protein.A known agonist for the receptor of interest.To validate that the experimental system can detect a true positive interaction/response.High binding signal.
Negative A scrambled version of the LVGRQLEEFL peptide (e.g., LGEQLFVERL).A scrambled version of the LVGRQLEEFL peptide (e.g., LGEQLFVERL).To ensure that the observed binding/signaling is sequence-specific and not due to non-specific interactions of a peptide with similar physicochemical properties.No or minimal binding signal.
Negative Vehicle control (the buffer in which the peptide is dissolved).Vehicle control (the buffer in which the peptide is dissolved).To establish a baseline and account for any effects of the solvent on the assay.No binding signal.
Negative An unrelated peptide with a different sequence and target.An unrelated peptide with a different sequence and target.To demonstrate the specificity of the interaction and rule out general peptide-induced artifacts.No binding signal.

Experimental Protocols

Peptide-Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR)

This protocol outlines a typical SPR experiment to measure the binding of LVGRQLEEFL to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • LVGRQLEEFL peptide

  • Positive control: Known ligand for the target protein

  • Negative control 1: Scrambled LVGRQLEEFL peptide

  • Negative control 2: Unrelated peptide

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilization of Target Protein: Covalently immobilize the target protein onto the surface of the sensor chip according to the manufacturer's instructions.

  • Peptide Preparation: Prepare a series of dilutions for LVGRQLEEFL, the positive control, and the negative control peptides in the running buffer.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of LVGRQLEEFL over the sensor surface and record the binding response in response units (RU).

    • Between injections, regenerate the sensor surface using a suitable regeneration solution to remove the bound peptide.

    • Repeat the injection series for the positive and negative control peptides.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Plot the equilibrium binding response against the peptide concentration and fit the data to a suitable binding model to determine the binding affinity (KD).

Cell-Based Signaling Assay (e.g., Western Blot for Phosphorylation)

This protocol describes how to assess the ability of LVGRQLEEFL to induce the phosphorylation of a downstream signaling protein in a cell line expressing the target receptor.

Materials:

  • Cell line expressing the target receptor

  • Cell culture medium

  • LVGRQLEEFL peptide

  • Positive control: Known agonist for the receptor

  • Negative control 1: Scrambled LVGRQLEEFL peptide

  • Negative control 2: Vehicle

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the signaling protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Treat the cells with different concentrations of LVGRQLEEFL, the positive control, and the negative controls for a predetermined time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice, and then collect the cell lysates.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated signaling protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total signaling protein to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the total protein band.

    • Compare the levels of phosphorylation induced by LVGRQLEEFL to the positive and negative controls.

Visualizing Experimental Design and Pathways

To further clarify the experimental logic, the following diagrams illustrate the workflow and a hypothetical signaling pathway.

G cluster_0 Experimental Setup cluster_1 Assay cluster_2 Expected Outcome LVGRQLEEFL LVGRQLEEFL Binding Assay (e.g., SPR) Binding Assay (e.g., SPR) LVGRQLEEFL->Binding Assay (e.g., SPR) Signaling Assay (e.g., Western Blot) Signaling Assay (e.g., Western Blot) LVGRQLEEFL->Signaling Assay (e.g., Western Blot) Positive Control (Known Ligand/Agonist) Positive Control (Known Ligand/Agonist) Positive Control (Known Ligand/Agonist)->Binding Assay (e.g., SPR) Positive Control (Known Ligand/Agonist)->Signaling Assay (e.g., Western Blot) Negative Control (Scrambled Peptide) Negative Control (Scrambled Peptide) Negative Control (Scrambled Peptide)->Binding Assay (e.g., SPR) Negative Control (Scrambled Peptide)->Signaling Assay (e.g., Western Blot) Vehicle Control Vehicle Control Vehicle Control->Binding Assay (e.g., SPR) Vehicle Control->Signaling Assay (e.g., Western Blot) Binding Binding Binding Assay (e.g., SPR)->Binding LVGRQLEEFL Positive Control No Binding No Binding Binding Assay (e.g., SPR)->No Binding Negative Controls Signaling Activation Signaling Activation Signaling Assay (e.g., Western Blot)->Signaling Activation LVGRQLEEFL Positive Control No Signaling No Signaling Signaling Assay (e.g., Western Blot)->No Signaling Negative Controls

Caption: Experimental workflow for testing LVGRQLEEFL bioactivity.

G LVGRQLEEFL LVGRQLEEFL Receptor Receptor LVGRQLEEFL->Receptor Binds Scrambled Peptide Scrambled Peptide Scrambled Peptide->Receptor Does Not Bind Signaling Protein A Signaling Protein A Receptor->Signaling Protein A Activates Phosphorylated A Phosphorylated A Signaling Protein A->Phosphorylated A Phosphorylation Downstream Effects Downstream Effects Phosphorylated A->Downstream Effects

Caption: Hypothetical signaling pathway activated by LVGRQLEEFL.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Mice in LVGRQLEEFL-Related Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel engaged in studies involving the peptide LVGRQLEEFL, also known as peptide Lv, must adhere to stringent disposal protocols for animal subjects. Whether utilizing transgenic mice expressing this peptide or animals experimentally treated with it, proper disposal is paramount to ensure biosafety and regulatory compliance. The primary concern is the prevention of any potential release of recombinant genetic material or bioactive compounds into the environment.

All animal carcasses from such research are to be treated as biohazardous waste. The following procedures provide a step-by-step guide for the safe and ethical disposal of these mice.

Immediate Safety Protocols

Prior to commencing any disposal procedures, it is crucial to consult your institution's specific Environmental Health & Safety (EHS) guidelines. Standard personal protective equipment (PPE) is mandatory and includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned lab coat

Step-by-Step Disposal Procedures for LVGRQLEEFL Mice

The disposal of mice involved in LVGRQLEEFL research, whether transgenic or peptide-treated, follows a regulated pathway to ensure containment and inactivation of any potential biohazards.

  • Euthanasia: Perform euthanasia according to the methods approved by your institution's Institutional Animal Care and Use Committee (IACUC). Common methods include CO2 asphyxiation or an overdose of an approved anesthetic.

  • Confirmation of Death: Following euthanasia, death must be confirmed using a secondary physical method.[1] This is a critical step to ensure irreversible euthanasia.[1] Approved secondary methods may include:

    • Cervical dislocation

    • Decapitation

    • Thoracotomy (opening of the chest cavity)

  • Containment and Labeling:

    • Place the carcass in a leak-proof, sealable plastic bag, often transparent and made of a material other than PVC.[2]

    • Securely seal the bag.

    • The bag must be clearly labeled as biohazardous. Labeling should include the protocol number and any other identifiers required by your institution.[1][2]

  • Storage:

    • Place the sealed and labeled bag into a designated and clearly marked refrigerator or freezer for biohazardous waste. This prevents decomposition and contains any potential hazards until final disposal.

  • Final Disposal:

    • The final disposal of transgenic or peptide-treated animal carcasses is typically by incineration. This high-temperature process ensures the complete destruction of any biological and chemical agents.

    • Coordinate with your institution's EHS or a licensed professional waste disposal service for the collection and transport of the biohazardous waste.

For any materials that have come into contact with the LVGRQLEEFL peptide, such as unused peptide solutions or contaminated labware, these should be disposed of as chemical waste according to your institution's guidelines.

Quantitative Data Summary

For clarity and adherence to protocol, the following table summarizes key parameters for the disposal process.

Waste StreamKey ParameterSpecificationDisposal Method
Mouse Carcass ContainmentDouble-bagged in leak-proof, labeled biohazard bagsIncineration
StorageDesignated biohazard freezer/refrigerator
Contaminated Solid Waste ContainerLabeled, leak-proof hazardous waste containerCollection by EHS
(e.g., bedding, PPE)
Unused Peptide Solution TreatmentFollow institutional chemical waste proceduresChemical waste collection
Contaminated Sharps ContainerPuncture-resistant, labeled sharps containerAutoclaving followed by disposal or incineration

Experimental Protocols

While specific experimental uses of LVGRQLEEFL will vary, the disposal protocol remains consistent for all mice involved. The overarching principle is the containment of the transgenic elements or the bioactive peptide. As the toxicological properties of many novel peptides are not fully characterized, they should be handled with care, assuming they are potentially hazardous.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of mice from LVGRQLEEFL research.

G cluster_0 Carcass Disposal Workflow Euthanasia 1. Euthanasia (IACUC Approved Method) Confirm_Death 2. Confirmation of Death (Secondary Physical Method) Euthanasia->Confirm_Death Contain 3. Containment & Labeling (Sealed Biohazard Bag) Confirm_Death->Contain Store 4. Temporary Storage (Designated Biohazard Freezer) Contain->Store Dispose 5. Final Disposal (Incineration via EHS) Store->Dispose G cluster_1 Waste Segregation Logic Start Waste Generation (LVGRQLEEFL Research) Is_Animal Animal Carcass? Start->Is_Animal Is_Sharp Contaminated Sharp? Is_Animal->Is_Sharp No Biohazard_Path Biohazardous Waste Protocol (Incineration) Is_Animal->Biohazard_Path Yes Is_Solid Contaminated Solid Waste? Is_Sharp->Is_Solid No Sharps_Path Sharps Container Is_Sharp->Sharps_Path Yes Is_Liquid Liquid Peptide Waste? Is_Solid->Is_Liquid No Chem_Solid_Path Chemical Waste (Solid) Is_Solid->Chem_Solid_Path Yes Chem_Liquid_Path Chemical Waste (Liquid) Is_Liquid->Chem_Liquid_Path Yes

References

Essential Safety and Handling Protocols for LVGRQLEEFL (mouse)

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following safety and handling guidelines are based on best practices for handling synthetic peptides in a laboratory setting. Since specific toxicological data for LVGRQLEEFL (mouse) is not available, it should be handled with the care given to all research chemicals of unknown toxicity.[1][2]

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the synthetic peptide LVGRQLEEFL (mouse). Adherence to these protocols is essential to ensure personal safety, maintain the integrity of the peptide, and prevent contamination.

Personal Protective Equipment (PPE)

When handling LVGRQLEEFL (mouse) in either lyophilized powder or solution form, the following personal protective equipment is mandatory to minimize exposure and prevent contamination.[3][4][5] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is necessary.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during initial reconstitution.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for incidental contact. Consider double-gloving for added protection.
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling the lyophilized powder to avoid inhalation.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory with hazardous materials.
Handling and Storage Protocols

Proper handling and storage are critical for maintaining the stability and integrity of LVGRQLEEFL (mouse).

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide at -20°C or lower in a tightly sealed, light-protective, and desiccated container.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.

Reconstitution and Aliquoting:

  • When reconstituting the lyophilized powder, use a sterile, high-purity solvent such as sterile bacteriostatic water or a buffer recommended for laboratory use.

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into smaller, single-use sterile vials for storage.

Spill Response and Waste Disposal

Prompt and proper spill cleanup and waste disposal are essential for laboratory safety and environmental protection.

Spill Response:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including a lab coat, gloves, and eye protection.

  • Contain the spill using absorbent materials.

  • For liquid spills , absorb the solution with sand, vermiculite, or other absorbent material.

  • For solid spills , carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.

  • Clean the spill area thoroughly with a suitable disinfectant and ventilate the area.

Waste Disposal:

  • Unused Peptide: Unused or expired lyophilized peptide and its solutions are considered chemical waste and must be disposed of according to institutional and local regulations.

  • Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Environmental Protection: Never dispose of peptides or contaminated materials down the drain or in regular trash.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area well with soap and water. If irritation or other adverse effects occur, seek medical attention.
Inhalation Remove the individual from the area of exposure to fresh air. If any ill effects occur, seek medical attention.

Procedural Workflow for Safe Handling of LVGRQLEEFL (mouse)

The following diagram outlines the key steps for the safe handling of the LVGRQLEEFL (mouse) peptide from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receive Peptide B Store at <= -20°C A->B C Equilibrate to Room Temp in Desiccator B->C D Don Appropriate PPE C->D E Weigh Lyophilized Powder (if necessary) D->E F Reconstitute with Sterile Solvent E->F G Aliquot into Single-Use Vials F->G H Label and Store Aliquots G->H I Collect Contaminated Solid Waste K Label Waste Containers I->K J Collect Unused Peptide and Liquid Waste J->K L Dispose via Institutional EHS Protocols K->L

Caption: Workflow for safe handling of synthetic peptides.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.